5-(Bromomethyl)-2-methylpyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-(bromomethyl)-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-6-2-3-7(4-8)5-9-6/h2-3,5H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMHSZNSSOEFAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80622906 | |
| Record name | 5-(Bromomethyl)-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80622906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
792187-67-8 | |
| Record name | 5-(Bromomethyl)-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80622906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-(Bromomethyl)-2-methylpyridine chemical properties
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Core Dossier: 5-(Bromomethyl)-2-methylpyridine
This document provides a comprehensive technical overview of this compound, a pivotal heterocyclic building block in contemporary synthetic chemistry. It is designed to serve as a foundational resource for researchers and drug development professionals, offering field-proven insights into its chemical properties, reactivity, synthesis, and strategic applications. Our focus is on elucidating the causality behind experimental choices and providing a self-validating framework for its use in complex molecular design.
Strategic Overview: The Synthetic Value of a Bifunctional Pyridine
This compound (CAS No. 10168-00-0) is a substituted pyridine derivative whose value is rooted in its distinct bifunctional architecture. It integrates a 2-methylpyridine nucleus—a common scaffold in pharmacologically active compounds—with a highly reactive bromomethyl group at the 5-position. This latter feature functions as a potent electrophilic handle, enabling facile covalent modification through nucleophilic substitution reactions.
The pyridine ring itself is a privileged structure in medicinal chemistry, capable of engaging in hydrogen bonding and π-stacking interactions with biological targets. The 2-position methyl group provides steric influence and modulates the electronic properties of the ring, while the bromomethyl group serves as a versatile linker. This unique combination allows for the precise installation of the 2-methylpyridine moiety into larger, more complex molecular frameworks, making it an indispensable tool for constructing libraries of potential therapeutic agents and functional materials.
Core Chemical & Physical Properties
A precise understanding of the compound's physicochemical properties is fundamental to its handling, reaction design, and the characterization of its derivatives.
| Property | Value | Source(s) |
| CAS Number | 10168-00-0 | [1][2] |
| Molecular Formula | C₇H₈BrN | [1][2] |
| Molecular Weight | 186.05 g/mol | [1][2] |
| Appearance | Off-white to yellow or brown crystalline powder/solid | [1][2] |
| Melting Point | 45-50 °C | [1] |
| Boiling Point | 95-97 °C (at 2 mmHg) | [1] |
| Solubility | Soluble in various organic solvents, including chloroform, dichloromethane, and methanol. | [2] |
Spectroscopic Signature
-
¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is a key identifier. Characteristic peaks are observed at approximately δ 8.35 (s, 1H, H-6), 7.55 (d, 1H, H-4), 7.15 (d, 1H, H-3), 4.45 (s, 2H, -CH₂Br), and 2.50 (s, 3H, -CH₃). The singlet at 4.45 ppm is the hallmark of the reactive benzylic protons.
-
Mass Spectrometry (MS): Mass spectra will exhibit a characteristic isotopic pattern for bromine (⁷⁹Br/⁸¹Br in an approximate 1:1 ratio), providing unambiguous confirmation of the compound's identity. The molecular ion peaks [M]⁺ will appear at m/z 185 and 187. A prominent fragment is often observed at m/z 106, corresponding to the loss of the bromine atom ([M-Br]⁺).
Synthesis Protocol: Radical Bromination of 2,5-Lutidine
The most prevalent and reliable method for synthesizing this compound is the selective free-radical bromination of 2,5-lutidine at the 5-methyl position.
Sources
5-(Bromomethyl)-2-methylpyridine structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of 5-(Bromomethyl)-2-methylpyridine
Authored by a Senior Application Scientist
This guide provides a comprehensive, technically-grounded framework for the definitive structure elucidation of this compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond rote procedural descriptions to offer an integrated strategy, emphasizing the causal logic behind experimental choices and the synergy between orthogonal analytical techniques.
Introduction: The Significance of a Versatile Pyridine Building Block
This compound is a halogenated pyridine derivative that serves as a critical intermediate in the synthesis of complex molecules with significant biological activity.[1] Its structural components—a pyridine core, a reactive bromomethyl group, and a methyl substituent—provide multiple points for facile functionalization. This versatility makes it a valuable building block for creating compounds targeting a range of therapeutic areas, including neurological disorders and inflammation.[1] Given its role as a foundational precursor, the unambiguous confirmation of its structure is paramount to ensure the integrity of subsequent synthetic steps and the validity of downstream biological data. This guide outlines a self-validating workflow to achieve that certainty.
A Multi-Pronged Analytical Strategy: The Core of Elucidation
No single technique is sufficient for absolute structure determination. A robust elucidation strategy relies on the convergence of data from multiple, independent analytical methods. Each technique provides a unique piece of the structural puzzle, and together, they create a self-consistent and definitive picture. The workflow described herein integrates Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography.
Caption: Molecular structure of this compound with key atom groups highlighted.
Mass Spectrometry (MS): Confirming Molecular Formula
Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through fragmentation patterns. [2]For halogenated compounds, MS is particularly powerful due to the characteristic isotopic distribution of halogens.
Trustworthiness & Self-Validation:
The natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) creates a distinctive pattern in the mass spectrum. [3]The molecular ion will appear as two peaks of nearly equal intensity separated by 2 mass units (M⁺ and M⁺+2). The observation of this specific isotopic pattern is a self-validating confirmation of the presence of a single bromine atom in the molecule. [4]
Experimental Protocol: Electron Impact (EI) MS
-
Sample Introduction: Introduce a small amount of the purified sample into the mass spectrometer, typically via a direct insertion probe or by injection into a GC-MS system.
-
Ionization: Utilize a standard electron impact (EI) energy of 70 eV to induce ionization and fragmentation.
-
Analysis: Scan a mass range sufficient to detect the molecular ion and key fragments (e.g., m/z 40-250).
Expected Mass Spectrometry Data
| Ion | m/z (⁷⁹Br) | m/z (⁸¹Br) | Relative Intensity | Interpretation |
| [M]⁺ | 185 | 187 | ~1:1 | Molecular Ion (C₇H₈BrN)⁺ |
| [M-H]⁺ | 184 | 186 | ~1:1 | Loss of a hydrogen atom |
| [M-Br]⁺ | 106 | - | Single Peak | Loss of the bromine radical, a characteristic fragmentation. |
| [C₆H₆N]⁺ | 92 | - | Single Peak | Likely corresponds to the picolyl cation fragment. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. [5]
Expertise & Causality:
The vibrational frequencies of bonds are influenced by the masses of the atoms and the strength of the bonds. For this compound, we expect to see characteristic absorptions for the aromatic C-H stretching, C=C and C=N ring stretching, aliphatic C-H stretching from the methyl and methylene groups, and a C-Br stretching vibration in the fingerprint region. [6]
Experimental Protocol: KBr Pellet Technique
-
Sample Preparation: Mix a small amount of the solid sample (~1 mg) with ~100 mg of dry potassium bromide (KBr) powder.
-
Pellet Formation: Grind the mixture thoroughly and press it into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically from 4000 to 400 cm⁻¹.
Expected IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H Stretch | Aromatic (Pyridine Ring) |
| 2980 - 2850 | C-H Stretch | Aliphatic (-CH₃, -CH₂) |
| 1600 - 1450 | C=C and C=N Stretch | Pyridine Ring Vibrations [7] |
| ~1220 | C-H In-plane bend | Aromatic |
| 650 - 550 | C-Br Stretch | Bromomethyl Group [6] |
X-ray Crystallography: The Definitive Structure
When absolute, unambiguous 3D structural confirmation is required, single-crystal X-ray crystallography is the gold standard. [8]It provides precise bond lengths, bond angles, and the spatial arrangement of all atoms in the solid state.
Authoritative Grounding:
This technique is particularly decisive when NMR data is ambiguous or when stereochemistry needs to be confirmed. The process involves growing a suitable single crystal, irradiating it with X-rays, and analyzing the resulting diffraction pattern to build an electron density map, from which the atomic structure is solved and refined. [9]While more resource-intensive, the resulting structure is considered definitive proof.
Conclusion
The structural elucidation of this compound is achieved through a synergistic and self-validating analytical workflow. NMR spectroscopy maps the carbon-hydrogen framework, mass spectrometry confirms the molecular formula and the presence of bromine through its distinct isotopic signature, and IR spectroscopy verifies the presence of key functional groups. For ultimate confirmation, X-ray crystallography provides an incontrovertible 3D model. By integrating these techniques, researchers can proceed with confidence, knowing that their foundational building block is structurally sound.
References
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Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203. Available at: [Link]
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Pharmaffiliates. (2024). The Role of 5-Bromo-2-methylpyridine in Modern Pharmaceutical Synthesis. Retrieved February 2, 2026, from [Link]
- Google Patents. (2009). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
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ChemBK. (2024). 5-BROMO-2-METHYLPYRIDINE. Retrieved February 2, 2026, from [Link]
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PubChem. (n.d.). 5-Bromo-2-methylpyridine. Retrieved February 2, 2026, from [Link]
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ResearchGate. (2015). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Retrieved February 2, 2026, from [Link]
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Oriental Journal of Chemistry. (1997). Infrared Spectral Studies of Some Substituted Pyridines. Available at: [Link]
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Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved February 2, 2026, from [Link]
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The Journal of Physical Chemistry. (1955). Correlations of the Infrared Spectra of Some Pyridines. Available at: [Link]
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Spectroscopy Online. (2019). Halogenated Organic Compounds. Retrieved February 2, 2026, from [Link]
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PubMed Central. (2018). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors. Retrieved February 2, 2026, from [Link]
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PubChem. (n.d.). 2-(Bromomethyl)pyridine. Retrieved February 2, 2026, from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information for [Au(I)-Catalyzed Deoxygenation of Amine N-Oxides]. Retrieved February 2, 2026, from [Link]
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ResearchGate. (2004). Mass spectrometry of halogen-containing organic compounds. Retrieved February 2, 2026, from [Link]
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MDPI. (2023). Au(III) Cyclometallated Compounds with 2-Arylpyridines and Their Derivatives or Analogues. Retrieved February 2, 2026, from [Link]
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Automated Topology Builder. (n.d.). 2-Bromopyridine. Retrieved February 2, 2026, from [Link]
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Wikipedia. (n.d.). Pyridine. Retrieved February 2, 2026, from [Link]
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Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved February 2, 2026, from [Link]
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Australian Journal of Chemistry. (1967). The infrared spectra of complexes of transition metal halides with substituted pyridines. Retrieved February 2, 2026, from [Link]
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ResearchGate. (2007). Synthesis and crystal structure of mercury complex of saccharin with pyridine [Hg(sac)2(py)2]. Retrieved February 2, 2026, from [Link]
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Canadian Journal of Chemistry. (1957). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Retrieved February 2, 2026, from [Link]
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Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved February 2, 2026, from [Link]
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Bulletin de l'Academie Polonaise des Sciences. (1958). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Retrieved February 2, 2026, from [Link]
- Google Patents. (2020). CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine.
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An In-Depth Technical Guide to the Physical Properties of 5-(Bromomethyl)-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical properties of 5-(Bromomethyl)-2-methylpyridine, a key intermediate in pharmaceutical synthesis. This document moves beyond a simple listing of data points to offer insights into the experimental determination of these properties, ensuring scientific integrity and practical applicability for researchers in drug development and organic synthesis.
Chemical Identity and Structure
This compound is a substituted pyridine derivative. Understanding its structure is fundamental to interpreting its physical and chemical behavior.
-
IUPAC Name: this compound
-
CAS Number: 145218-19-5
-
Molecular Formula: C₇H₈BrN
-
Molecular Weight: 186.05 g/mol
-
Canonical SMILES: CC1=NC=C(C=C1)CBr
The presence of a bromine atom on the methyl group attached to the pyridine ring at the 5-position significantly influences the molecule's reactivity and physical characteristics, distinguishing it from its isomer, 5-bromo-2-methylpyridine.
Core Physical Properties
A precise understanding of the physical properties of this compound is crucial for its handling, purification, and use in synthetic protocols.
| Property | Value | Source(s) |
| Boiling Point | 256.3 °C at 760 mmHg | [1] |
| Flash Point | 109 °C | [1] |
| Melting Point | Not available in searched literature | |
| Density | Not available in searched literature | |
| Solubility | Not available in searched literature |
Expert Insight: The high boiling point suggests that vacuum distillation would be the preferred method for purification to prevent thermal decomposition. The flash point indicates that while not highly flammable, appropriate precautions should be taken when heating the compound. The lack of readily available data for melting point, density, and solubility highlights the need for experimental determination for specific applications.
Experimental Determination of Physical Properties
To ensure accuracy and reproducibility, standardized experimental protocols are essential for determining the physical properties of chemical compounds.
Boiling Point Determination
The boiling point is a critical parameter for purification and identification.
Protocol: Thiele Tube Method [2][3]
-
Sample Preparation: Place a small amount of this compound into a small test tube.
-
Capillary Insertion: Insert a sealed-end capillary tube, open end down, into the test tube.
-
Apparatus Setup: Attach the test tube to a thermometer and place the assembly in a Thiele tube filled with a suitable heating oil.
-
Heating: Gently heat the side arm of the Thiele tube. Observe the sample for the initial expulsion of air, followed by a steady stream of bubbles from the capillary tube.
-
Observation: Remove the heat source and carefully observe the sample as it cools. The boiling point is the temperature at which the liquid begins to enter the capillary tube.[2]
Causality: This method relies on the principle that the vapor pressure of the liquid equals the external pressure at its boiling point. The steady stream of bubbles indicates that the vapor pressure has overcome the atmospheric pressure. As the liquid cools, the point at which the liquid re-enters the capillary signifies the temperature at which the vapor pressure is equal to the external pressure.
Caption: Workflow for Boiling Point Determination via the Thiele Tube Method.
Melting Point Determination (for solid samples)
Should this compound be a solid at room temperature, its melting point would be a key indicator of purity.
Protocol: Capillary Method [4][5][6]
-
Sample Preparation: Finely powder a small amount of the crystalline solid.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus: Place the capillary tube in a melting point apparatus.
-
Heating: Heat the sample rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.
-
Observation: Record the temperature at which the first liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.
Causality: A pure crystalline solid has a sharp, well-defined melting point. Impurities disrupt the crystal lattice, typically causing the melting point to be lower and the melting range to be broader.
Caption: Workflow for Melting Point Determination.
Solubility Assessment
Understanding the solubility of this compound is vital for reaction setup, workup, and purification.
Protocol: Qualitative Solubility Testing [7][8]
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexane).
-
Procedure: To approximately 0.1 g of this compound in a test tube, add 1 mL of the selected solvent.
-
Observation: Agitate the mixture and observe if the solid dissolves completely. If it dissolves, it is considered soluble. If it does not, it is insoluble. For liquids, observe if a single phase (miscible) or two distinct layers (immiscible) form.
-
Acid/Base Solubility: Test solubility in 5% aqueous HCl and 5% aqueous NaOH to assess for basic or acidic functional groups.
Expert Insight: The pyridine nitrogen atom is basic and should lead to solubility in dilute aqueous acid. The overall polarity of the molecule will dictate its solubility in organic solvents.
Spectroscopic Characterization
Spectroscopic data provides unambiguous confirmation of the chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the methylene protons of the bromomethyl group, and the three aromatic protons on the pyridine ring. The chemical shifts and coupling patterns of the aromatic protons will be characteristic of a 2,5-disubstituted pyridine ring.
-
¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.
Expert Insight: The chemical shift of the methylene protons in the bromomethyl group will be significantly downfield due to the deshielding effect of the adjacent bromine atom.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Expected Absorptions: The IR spectrum of this compound is expected to show characteristic peaks for C-H stretching of the methyl and aromatic groups, C=C and C=N stretching vibrations of the pyridine ring, and a C-Br stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound.
-
Isotopic Pattern: Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak will appear as a doublet (M+ and M+2) of nearly equal intensity.[9][10]
Safety and Handling
While a specific safety data sheet (SDS) for this compound (CAS 145218-19-5) was not found in the initial searches, information for structurally similar compounds suggests the following precautions.
-
General Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11]
-
Storage: Store in a cool, dry place away from light and moisture.[1] An inert atmosphere is recommended for long-term storage.
-
Hazards: Based on related structures, this compound may be harmful if swallowed, toxic in contact with skin, and may cause severe skin burns and eye damage.[12] It may also cause respiratory irritation.
Expert Insight: The bromomethyl group is a known lachrymator and alkylating agent. Therefore, extreme caution should be exercised to avoid inhalation and skin contact.
Synthesis
While a detailed experimental protocol for the synthesis of the free base of this compound was not found, a method for its hydrobromide salt has been reported.[13] Generally, benzylic bromination of 2,5-dimethylpyridine would be a plausible synthetic route.
Conceptual Synthetic Pathway:
Caption: A plausible synthetic route to this compound.
Expert Insight: The selectivity of bromination at the 5-methyl position over the 2-methyl position would be a key consideration in this synthesis, potentially influenced by steric and electronic factors.
Conclusion
This technical guide has provided a detailed overview of the known and expected physical properties of this compound. While some data points are readily available, further experimental determination is necessary for a complete physical profile. The provided protocols and expert insights offer a framework for researchers to safely handle, characterize, and utilize this important synthetic intermediate.
References
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AccelaChemBio. 145218-19-5, 5-Bromo-2-(bromomethyl)pyridine. [Link] (Accessed February 2, 2026).
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Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link] (Accessed February 2, 2026).
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Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link] (Accessed February 2, 2026).
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Chemistry LibreTexts. Solubility. [Link] (Accessed February 2, 2026).
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Guo, J., Lu, Y., & Wang, J. (2015). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. Heterocyclic Communications, 21(4), 203–205. [Link] (Accessed February 2, 2026).
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Royal Society of Chemistry. Mass Spectrometry - The bromine pattern. [Link] (Accessed February 2, 2026).
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University of Alberta. Experiment (1) Determination of Melting Points. [Link] (Accessed February 2, 2026).
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University of Technology. EXPERIMENT (2) - DETERMINATION OF BOILING POINTS. [Link] (Accessed February 2, 2026).
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University of Technology. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link] (Accessed February 2, 2026).
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YouTube. Bromo pattern in Mass Spectrometry. [Link] (Accessed February 2, 2026).
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5-(Bromomethyl)-2-methylpyridine melting point and boiling point
This guide is structured as an advanced technical whitepaper designed for researchers and medicinal chemists. It prioritizes the distinction between isomeric forms and the practical handling of this unstable intermediate.
Thermodynamic Profile, Synthesis, and Handling of a Reactive Intermediate
Executive Summary & Molecular Identity
5-(Bromomethyl)-2-methylpyridine is a highly reactive alkylating agent commonly used as a "warhead" or linker in medicinal chemistry (e.g., for introducing a methylpyridine moiety into a scaffold via SN2 displacement).[1][2]
Critical Distinction (The "Isomer Trap"): Researchers frequently confuse this compound with its stable ring-brominated isomer.[1] You must verify your target structure before proceeding.
| Feature | Target Compound | Common Confusion |
| Name | This compound | 5-Bromo-2-methylpyridine |
| Structure | Bromine on the side chain (benzylic) | Bromine on the aromatic ring |
| Reactivity | High (Alkylating agent, Lachrymator) | Low (Requires Pd-catalysis/Lithiation) |
| State | Unstable Oil / Low-melting Solid | Stable Crystalline Solid |
| CAS (Free Base) | 79822-46-1 (check specific vendor) | 3430-13-5 |
Physicochemical Properties & Thermodynamic Data[1][5][6]
Due to the high reactivity of the free base (benzylic amine self-alkylation), thermodynamic data is heavily dependent on purity and salt formation.[1]
Melting Point & Boiling Point Profile
| Form | Melting Point (MP) | Boiling Point (BP) | Stability Note |
| Free Base | ~30–40 °C (Predicted/Observed) | Decomposes >100°C | Unstable. Polymerizes upon heating.[1] Do not distill at atm pressure. |
| Hydrobromide Salt | 160–190 °C (Decomposition) | N/A (Ionic Solid) | Preferred Form. Stable solid if kept dry. |
Expert Insight: The free base exists as an oil or waxy solid at room temperature. Attempting to determine a standard boiling point at 760 mmHg will result in degradation (black tar formation) due to intermolecular quaternization (the pyridine nitrogen attacks the electrophilic carbon of a neighboring molecule).
-
Recommendation: Always isolate and store as the Hydrobromide (HBr) salt .
-
Reference Range: Similar isomers (e.g., 3-(bromomethyl)-5-methylpyridine HBr) exhibit MPs in the 162–165 °C range [1].[1]
Synthesis Strategy: Wohl-Ziegler Bromination
The standard industrial and laboratory route involves the radical bromination of 2,5-Lutidine (2,5-Dimethylpyridine) .[1] This reaction requires precise stoichiometry to avoid over-bromination (dibromo impurities).
Reaction Pathway Diagram[2]
Figure 1: Radical bromination pathway.[1] Selectivity for the 5-methyl group over the 2-methyl group is driven by the stability of the resulting radical and steric factors.[1]
Detailed Experimental Protocol
Safety Warning: This reaction generates alkyl bromides which are potent lachrymators (tear gas agents). Perform only in a fume hood.
Reagents:
-
2,5-Lutidine (1.0 eq)[1]
-
N-Bromosuccinimide (NBS) (0.95 - 1.0 eq) – Recrystallize NBS from water before use to remove free bromine.[1]
-
AIBN (Azobisisobutyronitrile) (0.05 eq) or Benzoyl Peroxide.
-
Solvent: Benzotrifluoride (green alternative) or CCl4 (traditional, toxic).
Step-by-Step Methodology:
-
Dissolution: Dissolve 2,5-lutidine in anhydrous solvent (0.2 M concentration).
-
Addition: Add NBS and AIBN.
-
Activation: Heat to reflux (approx. 80°C). The reaction is initiated when the heavy NBS solid (bottom) converts to light succinimide solid (floats to top).
-
Monitoring: Monitor by TLC or 1H NMR. Look for the shift of the methyl peak (approx. 2.3 ppm) to the methylene bromide peak (approx. 4.4 ppm).[3]
-
Stop the reaction before 100% conversion to prevent dibromination.
-
-
Workup (Free Base): Filter off succinimide. Wash filtrate with water and brine. Dry over MgSO4. Concentrate in vacuo at low temperature (<40°C).
-
Salt Formation (Recommended): Dissolve the crude oil in diethyl ether. Add HBr (33% in acetic acid) dropwise. The white precipitate is the stable hydrobromide salt. Filter and wash with cold ether.
Analytical Characterization & Self-Validation
To ensure you have the correct isomer and form, use the following validation checkpoints.
1H NMR Diagnostic Peaks (CDCl3)
-
Starting Material (2,5-Lutidine): Two singlets around 2.3 ppm and 2.5 ppm.[1]
-
Product (5-Bromomethyl):
-
Impurity (Dibromo): If you see a singlet >6.5 ppm (CHBr2), you have over-brominated.
Quality Control Table
| Test | Expected Result | Interpretation |
| Appearance | White to off-white solid (Salt) | Yellow/Orange implies free bromine contamination.[1] |
| Solubility | Soluble in DMSO, MeOH (Salt) | Free base is soluble in DCM/EtOAc. |
| Silver Nitrate Test | Immediate precipitate (AgBr) | Confirms presence of reactive alkyl bromide. |
Storage and Stability (Critical)
-
Hydrolysis: The C-Br bond is labile.[1] Exposure to atmospheric moisture will hydrolyze the compound to the alcohol (5-(Hydroxymethyl)-2-methylpyridine), drastically changing the MP.[1]
-
Storage: Store the HBr salt in a tightly sealed vial, under Argon, at -20°C .
-
Handling: Weigh quickly. Use glass spatulas (avoid metal contact which can catalyze decomposition).
References
-
Guo, J., Lu, Y., & Wang, J. (2015). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide.[1][4] Heterocyclic Communications, 21(4), 203–205.
-
Sigma-Aldrich. (n.d.).[1] Product Specification: 5-Bromo-2-methylpyridine (Isomer distinction).[1][2][5][6][7]
- Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317. (Classic mechanism reference).
Sources
- 1. 5-Bromo-2-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 2. 3430-13-5|5-Bromo-2-methylpyridine|BLD Pharm [bldpharm.com]
- 3. Flow Synthesis of 2-Methylpyridines via α-Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [wap.guidechem.com]
- 6. CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents [patents.google.com]
- 7. 5-Bromo-6-methylpicolinonitrile [acrospharma.co.kr]
Spectroscopic Blueprint of a Key Pharmaceutical Intermediate: An In-depth Technical Guide to 5-(Bromomethyl)-2-methylpyridine
This guide provides a comprehensive technical overview of the spectroscopic analysis of 5-(Bromomethyl)-2-methylpyridine, a crucial building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to offer a deeper understanding of the principles behind the spectroscopic characterization of this versatile molecule. By understanding the "why" behind the data, researchers can more effectively confirm the identity, purity, and structure of this important synthetic intermediate.
Introduction: The Significance of this compound
This compound is a substituted pyridine derivative that serves as a valuable intermediate in organic synthesis. Its utility stems from the presence of two reactive sites: the electrophilic bromomethyl group, which is susceptible to nucleophilic substitution, and the pyridine ring, which can be further functionalized. This dual reactivity makes it a key component in the construction of more complex molecules with diverse biological activities. Given its role in the synthesis of high-value compounds, rigorous spectroscopic confirmation of its structure and purity is paramount to ensure the quality and efficacy of the final products.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for an unambiguous determination of the molecular framework.
¹H NMR Spectroscopy: A Proton's Perspective
Proton (¹H) NMR spectroscopy provides a map of the hydrogen atoms within a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. Electron-withdrawing groups deshield protons, causing them to resonate at higher chemical shifts (downfield), while electron-donating groups shield them, resulting in a shift to lower values (upfield).
For this compound, we can predict the following key signals:
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Justification |
| Pyridine-H (positions 3, 4, 6) | 7.0 - 8.5 | Doublet, Doublet of Doublets, Singlet | The protons on the pyridine ring are in the aromatic region and are deshielded by the electronegative nitrogen atom. Their specific shifts and coupling patterns depend on their position relative to the substituents. |
| -CH₂Br | ~4.5 | Singlet | The methylene protons are adjacent to an electron-withdrawing bromine atom, causing a significant downfield shift. This signal is expected to be a singlet as there are no adjacent protons to couple with. |
| -CH₃ | ~2.5 | Singlet | The methyl protons are attached to the pyridine ring and will appear as a singlet in a region typical for methyl groups attached to an aromatic ring. |
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Caption: Predicted ¹H NMR chemical shift correlations for this compound.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Similar to ¹H NMR, the chemical shifts of carbon atoms are influenced by their electronic environment.
The expected ¹³C NMR signals for this compound are summarized below:
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Justification |
| Pyridine-C (positions 2, 3, 4, 5, 6) | 120 - 160 | The carbon atoms of the pyridine ring will resonate in the aromatic region. The specific shifts will be influenced by the positions of the nitrogen atom and the substituents. |
| -CH₂Br | 30 - 40 | The carbon of the bromomethyl group is attached to an electronegative bromine atom, causing it to be shifted downfield compared to a standard alkyl carbon. |
| -CH₃ | 20 - 25 | The methyl carbon will appear in the typical upfield region for alkyl groups. |
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.5-0.7 mL of deuterated solvent) due to the lower natural abundance of ¹³C.
-
Instrument Setup: Use a broadband probe and set the spectrometer to the ¹³C frequency.
-
Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A longer acquisition time is typically required compared to ¹H NMR.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Caption: Predicted ¹³C NMR chemical shift correlations for this compound.
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation gives rise to a characteristic spectrum.
For this compound, the key expected IR absorption bands are:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3100 - 3000 | C-H stretch | Aromatic C-H |
| 3000 - 2850 | C-H stretch | Aliphatic C-H (-CH₃, -CH₂Br) |
| 1600 - 1450 | C=C and C=N stretch | Pyridine ring |
| 1250 - 1000 | C-N stretch | Pyridine ring |
| 700 - 500 | C-Br stretch | Bromomethyl group |
Experimental Protocol for FTIR Spectroscopy:
-
Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, a thin film can be cast from a volatile solvent.
-
Background Spectrum: Record a background spectrum of the empty sample compartment or the KBr pellet without the sample.
-
Sample Spectrum: Place the sample in the IR beam and record the spectrum.
-
Data Analysis: The background is automatically subtracted from the sample spectrum to yield the final IR spectrum.
Caption: Workflow for obtaining an FTIR spectrum using the KBr pellet method.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.
For this compound (Molecular Weight: 186.04 g/mol ), the following observations are expected in the mass spectrum:
-
Molecular Ion Peak (M⁺): A peak at m/z ≈ 186, corresponding to the intact molecule with one electron removed. Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity will be observed at m/z ≈ 188, corresponding to the isotope ⁸¹Br.
-
Key Fragmentation Peaks:
-
Loss of Bromine: A significant peak at m/z ≈ 106, corresponding to the loss of a bromine radical ([M-Br]⁺). This is often a very stable and prominent fragment.
-
Loss of Bromomethyl radical: A peak at m/z ≈ 92, corresponding to the loss of the entire bromomethyl group ([M-CH₂Br]⁺).
-
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: The sample is ionized, typically using Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.
Conclusion: A Multi-faceted Approach to Structural Verification
The spectroscopic analysis of this compound requires a multi-technique approach for unambiguous structural confirmation and purity assessment. ¹H and ¹³C NMR provide the detailed framework of the molecule, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry determines the molecular weight and provides valuable fragmentation information. By integrating the data from these complementary techniques, researchers can confidently verify the identity and quality of this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.
References
-
PubChem. This compound hydrobromide. [Link]
- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2009). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R.M., Webster, F.X., & Kiemle, D.J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Strategic Synthesis of Pyridine Derivatives: Navigating Key Intermediates from Bench to Pilot Plant
Executive Summary: The "Privileged Structure" Problem
Pyridine rings constitute the core pharmacophore in over 20% of the top 200 marketed drugs, including blockbuster agents like Esomeprazole (PPI), Imatinib (Kinase Inhibitor), and Etoricoxib (COX-2 Inhibitor). However, the "pyridine problem"—its electron-deficient nature rendering it resistant to electrophilic attack and prone to catalyst poisoning—demands a strategic approach to synthesis.
This guide moves beyond basic textbook reactions to focus on key intermediates : the transient or isolable scaffolds that serve as the actual control points for regioselectivity and scalability. We categorize these into three distinct synthetic architectures:
-
Acyclic Precursors: For de novo ring construction.
-
Oxidative Gateways: For C2/C6 functionalization.
-
Metalloid Scaffolds: For C3/C4 cross-coupling.
Acyclic Precursors: The De Novo Assembly Line
When the substitution pattern is too complex for late-stage functionalization, de novo synthesis remains the gold standard. The critical intermediate here is not the pyridine itself, but the 1,4-Dihydropyridine (1,4-DHP) .
The Hantzsch DHP Protocol (Modernized)
Classically, the Hantzsch synthesis produces symmetrical pyridines. Modern process chemistry utilizes flow reactors to manage the exotherm and control the oxidation step of the 1,4-DHP intermediate.
Key Mechanistic Insight: The reaction proceeds through two converging pathways: the formation of a chalcone (from aldehyde + 1 eq.
Experimental Protocol: Continuous Flow Hantzsch Synthesis
Adapted for scalability and safety.[1]
-
Feed A: Benzaldehyde (1.0 eq) + Ethyl Acetoacetate (2.0 eq) in Ethanol.
-
Feed B: Ammonium Acetate (1.2 eq) in Ethanol/Water.
-
Reactor: Heated coil reactor (
, residence time 10 min). -
Oxidation (Telescoped): The output stream is mixed with an oxidant (e.g., DDQ or
) or passed through a packed-bed reactor containing immobilized oxidants to aromatize the 1,4-DHP to the pyridine.
Why this works: The 1,4-DHP intermediate is sensitive to light and air. Telescoping the synthesis and oxidation in a closed flow system prevents degradation and improves yield by >15% compared to batch methods.
Visualization: The Hantzsch Convergence
Caption: The convergent pathway of Hantzsch synthesis highlighting the 1,4-DHP as the pivotal oxidizable intermediate.
The Oxidative Gateway: Pyridine N-Oxides
Direct functionalization of pyridine is difficult due to the inert nature of the C=N bond. The Pyridine N-Oxide is the "master key" intermediate, reversing the electronic bias and activating the C2/C6 positions for nucleophilic attack.
Regioselective C2-Chlorination
Standard electrophilic chlorination fails on electron-deficient pyridines. The N-oxide strategy utilizes an "activation-elimination" mechanism.
Protocol: Deoxygenative Chlorination
-
Activation: Treat Pyridine N-oxide (1.0 eq) with Oxalyl Chloride (1.2 eq) in DCM at
. -
Intermediate Formation: This forms the highly reactive N-chloro-oxypyridinium salt.
-
Nucleophilic Attack: The chloride anion attacks the C2 position (now highly electrophilic).
-
Elimination: Loss of
and CO drives the rearomatization to 2-chloropyridine.
Scientific Integrity Check:
-
Why Oxalyl Chloride? It is superior to
for sensitive substrates because the byproducts are gases ( ), simplifying purification. -
Safety Note: This reaction generates gas rapidly. In large-scale (kilo-lab) settings, the addition rate must be controlled to manage off-gassing.
Visualization: N-Oxide Activation Pathway
Caption: Mechanism of N-Oxide mediated C2-chlorination via the unstable N-acyloxy intermediate.
Metalloid Scaffolds: The Cross-Coupling Pivot
For pharmaceutical applications, installing complex side chains often requires Suzuki-Miyaura coupling.[2][3] The challenge is that pyridyl boronic acids are notoriously unstable (prone to protodeboronation). The Pinacol Boronate Ester (BPin) is the preferred intermediate.
Miyaura Borylation of Chloropyridines
Synthesizing the boronate ester from the halide is often more reliable than lithiation protocols, which require cryogenic conditions (
The "Pyridine Problem" in Coupling:
Strong bases (e.g.,
Optimized Protocol (Miyaura Borylation):
-
Catalyst System:
(1.5 mol%) + XPhos (3 mol%). -
Boron Source:
(1.1 eq). -
Base: KOAc (1.5 eq). Crucial: Weak base prevents side reactions.
-
Solvent: 1,4-Dioxane,
.
Data Summary: Catalyst Performance
| Catalyst Ligand | Yield (%) | Reaction Time | Notes |
| XPhos | 96% | 2 h | Excellent for sterically hindered chlorides. |
| 45% | 12 h | Poor conversion; significant dehalogenation. | |
| S-Phos | 88% | 4 h | Good alternative, slightly slower than XPhos. |
| dppf | 72% | 6 h | Standard, but harder to remove Pd residues. |
Late-Stage Functionalization: The Fluorine Frontier
Fluorinated pyridines are highly desirable for metabolic stability. Traditional Halex (Halogen-Exchange) reactions require harsh conditions (
Modern Approach: Ag-Catalyzed Fluorination
Recent advances allow for late-stage fluorination using Silver(II) Fluoride (
-
Mechanism: Oxidative fluorination.
acts as both the oxidant and the fluorine source, reacting with the pyridine nitrogen to form a radical cation, followed by nucleophilic trapping by fluoride. -
Selectivity: Highly selective for the C2 position (ortho to Nitrogen).
-
Application: This allows for the fluorination of complex drug molecules (e.g., analogs of Vismodegib) in the final step of synthesis, avoiding the carry-through of fluorine in early steps.
References
-
Highly Regioselective Halogenation of Pyridine N-Oxide. Organic Letters (via NIH). [Link]
-
Miyaura Borylation Reaction Protocols. Organic Chemistry Portal. [Link][5]
-
Late-Stage Fluorination of Pyridines. National Institutes of Health (PMC). [Link]
-
Continuous Flow Synthesis of Pyridine Drugs. Journal of Flow Chemistry (via ResearchGate). [Link]
Sources
Methodological & Application
Application Notes & Protocols for 5-(Bromomethyl)-2-methylpyridine in Pharmaceutical Synthesis
Executive Summary
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the effective use of 5-(Bromomethyl)-2-methylpyridine (CAS No. 792187-67-8) in pharmaceutical synthesis. This versatile building block serves as a potent electrophile for introducing the (2-methylpyridin-5-yl)methyl moiety, a common structural motif in biologically active compounds. This guide moves beyond simple procedural lists to offer mechanistic insights, validated protocols for key transformations, and practical troubleshooting advice to empower chemists to leverage this reagent's full potential in creating novel pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
A critical point of clarification is the distinction between This compound and its isomer, 5-Bromo-2-methylpyridine . The former, the subject of this guide, possesses a reactive benzylic-type bromide (Csp³-Br) and is an excellent alkylating agent . The latter features a bromine on the aromatic ring (Csp²-Br) and is primarily used in transition-metal-catalyzed cross-coupling reactions. Understanding this difference is fundamental to its correct application.
Reagent Profile: Physicochemical Properties & Safety
Physicochemical Data
Proper experimental design begins with a thorough understanding of the reagent's physical properties. The key data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 792187-67-8 | [1] |
| Molecular Formula | C₇H₈BrN | [2] |
| Molecular Weight | 186.05 g/mol | [2] |
| Boiling Point | ~230.0 °C (Predicted) | [2] |
| Density | ~1.448 g/cm³ (Predicted) | [2] |
| Storage Conditions | 2-8°C, Sealed in dry conditions |
Safety, Handling, and Storage
This compound is a reactive alkylating agent and must be handled with appropriate care. While specific toxicity data is limited, analogous bromomethyl-heterocycles are known irritants and potentially harmful.
-
Hazard Statements: Based on analogous compounds, assume H302 (Harmful if swallowed), H315 (Causes skin irritation), H318/H319 (Causes serious eye damage/irritation), and H335 (May cause respiratory irritation).[3]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat. Work should be conducted exclusively within a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Take precautions against static discharge. Use in a well-ventilated area is mandatory.[3]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area between 2-8°C, as recommended. Protect from moisture and incompatible materials such as strong oxidizing agents and strong bases.
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation occurs.[4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.
-
Inhalation: Move person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[4]
-
Core Reactivity and Mechanistic Rationale
The synthetic utility of this compound is dominated by the reactivity of the bromomethyl group. This functional group behaves as a benzylic-type halide, making the methylene carbon highly electrophilic and susceptible to nucleophilic attack.
The primary reaction pathway is a nucleophilic aliphatic substitution (Sₙ2) reaction .[5] In this process, a nucleophile (Nu:⁻) attacks the electrophilic carbon, displacing the bromide leaving group. The presence of the electron-withdrawing pyridine ring enhances the electrophilicity of the methylene carbon, making the reagent more reactive than a simple alkyl bromide.
Common nucleophiles in pharmaceutical synthesis that react readily with this reagent include:
-
O-Nucleophiles: Phenols, alcohols (leading to ethers).
-
N-Nucleophiles: Primary and secondary amines, anilines, and nitrogen-containing heterocycles like indoles, imidazoles, and pyrazoles (leading to secondary and tertiary amines).[6]
-
S-Nucleophiles: Thiols (leading to thioethers).
The choice of base is critical for successful alkylation. The base deprotonates the nucleophile, increasing its nucleophilicity.
-
Strong, non-nucleophilic bases like sodium hydride (NaH) are used for weakly acidic nucleophiles (e.g., indoles, some alcohols) in anhydrous solvents.[7]
-
Milder bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) are often sufficient for more acidic or more nucleophilic substrates like phenols and amines, and can be used in polar aprotic solvents.
Application Profile: Synthesis of Pharmaceutical Scaffolds
While specific API syntheses naming this compound are not prevalent in publicly accessible literature, the installation of the (2-methylpyridin-5-yl)methyl group is a key step in building complex molecules. For instance, analogues of the non-nucleoside reverse transcriptase inhibitor Nevirapine often involve the alkylation of a heterocyclic core.[7][8] The protocols described below are directly applicable to the synthesis of such analogues and other advanced intermediates.
Detailed Experimental Protocols
The following are robust, generalized protocols for the N- and O-alkylation of common pharmaceutical scaffolds using this compound. These should be adapted and optimized for specific substrates.
Protocol: N-Alkylation of a Heterocyclic Amine
This protocol is suitable for the alkylation of nucleophilic nitrogen atoms in heterocycles such as imidazoles, pyrazoles, or anilines.
Materials:
-
Heterocyclic Amine (Substrate) (1.0 eq)
-
This compound (1.1 - 1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous powder (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl Acetate (EtOAc)
-
Water & Brine
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the heterocyclic amine (1.0 eq) and anhydrous potassium carbonate (2.0 - 3.0 eq).
-
Solvent Addition: Add anhydrous DMF or MeCN to the flask under an inert atmosphere (e.g., Nitrogen or Argon) to create a stirrable suspension (typically 0.1-0.2 M concentration relative to the substrate).
-
Reagent Addition: In a separate vial, dissolve this compound (1.1 - 1.2 eq) in a small amount of the reaction solvent. Add this solution dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 50-80 °C. The causality here is that elevated temperatures increase the reaction rate for less reactive nucleophiles, ensuring the reaction proceeds to completion in a reasonable timeframe (typically 4-16 hours).
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Work-up: Cool the reaction to room temperature. Filter off the inorganic salts (K₂CO₃ and KBr) and rinse the filter cake with a small amount of EtOAc. Concentrate the filtrate under reduced pressure to remove the bulk of the solvent.
-
Extraction: Redissolve the residue in EtOAc and transfer to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the pure N-alkylated product.
Protocol: O-Alkylation of a Phenol
This protocol outlines the synthesis of an aryl ether from a phenolic substrate.
Materials:
-
Phenolic Substrate (1.0 eq)
-
This compound (1.1 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate (EtOAc)
-
Water & Brine
Procedure:
-
Reaction Setup: To a dry, three-neck round-bottom flask under an inert atmosphere, add the phenolic substrate (1.0 eq) and dissolve it in anhydrous THF or DMF.
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add NaH (1.2 eq) portion-wise. Causality Note: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the phenol to form the highly nucleophilic phenoxide. Anhydrous conditions are critical as NaH reacts violently with water.[7]
-
Stirring: Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Alkylation: Add a solution of this compound (1.1 eq) in anhydrous THF or DMF dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Dilute the mixture with water and extract with EtOAc (3x).
-
Washing and Drying: Combine the organic layers and wash with water (1x) and brine (1x). Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure aryl ether.
Workflow Visualization and Troubleshooting
General Alkylation Workflow
The following diagram illustrates the generalized workflow for the Sₙ2 alkylation of a nucleophile using this compound.
Caption: Generalized workflow for nucleophilic substitution using this compound.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Insufficiently strong base. 2. Nucleophile is not reactive enough. 3. Inactive (degraded) alkylating agent. | 1. Switch to a stronger base (e.g., K₂CO₃ to NaH). 2. Increase reaction temperature and/or time. 3. Use a fresh bottle of this compound; store properly at 2-8°C. |
| Formation of Dialkylation Product | 1. For primary amines (R-NH₂), the secondary amine product is often more nucleophilic. 2. Molar ratio of alkylating agent is too high. | 1. Use a larger excess of the starting amine (≥ 3 eq) to favor mono-alkylation. 2. Add the alkylating agent slowly at a lower temperature. 3. Reduce the equivalents of the alkylating agent to ≤ 1.0. |
| Complex Mixture of Products | 1. Reagent degradation. 2. Unstable substrate or product under basic conditions. 3. Quaternization of pyridine nitrogen (over-alkylation). | 1. Ensure inert atmosphere and anhydrous conditions. 2. Use a milder base (e.g., DIPEA, Cs₂CO₃) and lower temperature. 3. Use stoichiometric amounts of the alkylating agent (≤ 1.0 eq) and monitor carefully. |
| Difficult Purification | 1. Residual high-boiling solvent (e.g., DMF). 2. Product is highly polar and streaks on silica gel. | 1. Ensure thorough aqueous work-up to remove DMF. A co-evaporation with heptane can help. 2. Consider reverse-phase chromatography or crystallization. Adding a small amount of triethylamine or acetic acid to the eluent can improve peak shape for basic or acidic compounds, respectively. |
Conclusion
This compound is a valuable and highly reactive building block for pharmaceutical synthesis, enabling the direct installation of the (2-methylpyridin-5-yl)methyl group onto a wide variety of scaffolds. Its efficacy is rooted in its nature as a potent electrophile in Sₙ2 reactions. Successful application hinges on a clear understanding of its reactivity, stringent adherence to safety and handling protocols, and rational selection of bases and reaction conditions tailored to the specific nucleophile. The protocols and insights provided herein serve as a robust foundation for chemists to confidently and effectively utilize this reagent in the pursuit of novel therapeutic agents.
References
-
Acmec Biochemical. 5-BROMOMETHYL-2-METHYL-PYRIDINE,98%. [Online]. Available: [Link]
-
Ohe, T., et al. (2020). Synthesis and evaluation of nevirapine analogs to study the metabolic activation of nevirapine. Drug Metabolism and Pharmacokinetics, 35(2), 238-243. [Online]. Available: [Link]
-
Molbase. This compound. [Online]. Available: [Link]
-
PubChem. 5-(Bromomethyl)pyridine-2-carbonitrile. [Online]. Available: [Link]
-
Royal Society of Chemistry. O-Alkylation of phenol derivatives via a nucleophilic substitution. [Online]. Available: [Link]
-
GalChimia. (2010). R&D work: Alkylation of amines with alkylboronic acids. [Online]. Available: [Link]
-
Journal of the Chemical Society C: Organic. A rapid method of N-alkylation of amines. [Online]. Available: [Link]
- Google Patents. WO2016118586A1 - Lowcost, high yield synthesis of nevirapine. [Online].
-
GalChimia. (2010). Alkylation of amines with alkylboronic acids. Synlett 2010 (14), pp 2101–2105. [Online]. Available: [Link]
-
Wikipedia. Amine alkylation. [Online]. Available: [Link]
Sources
- 1. 5-BROMOMETHYL-2-METHYL-PYRIDINE | 792187-67-8 [m.chemicalbook.com]
- 2. 792187-67-8[5-BROMOMETHYL-2-METHYL-PYRIDINE 98%]- Jizhi Biochemical [acmec.com.cn]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. Amine alkylation - Wikipedia [en.wikipedia.org]
- 6. R&D work: Alkylation of amines with alkylboronic acids - GalChimia [galchimia.com]
- 7. Synthesis and biological evaluation of phosphonate analogues of nevirapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of nevirapine analogs to study the metabolic activation of nevirapine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-(Bromomethyl)-2-methylpyridine in Agrochemical Research
Introduction: The Strategic Value of the Pyridine Moiety in Agrochemicals
The pyridine ring is a cornerstone scaffold in modern agrochemical design, prized for its presence in numerous natural products and its versatile chemical properties. Pyridine derivatives are integral to a wide array of commercially successful fungicides, insecticides, and herbicides, driving significant research and development efforts. Their efficacy often stems from the pyridine ring's ability to act as a bioisostere for other aromatic systems, its metabolic stability, and its capacity to engage in specific interactions with biological targets.
Within this important class of compounds, halogenated pyridine intermediates are of paramount importance as they serve as versatile building blocks for constructing more complex active ingredients. This guide focuses on 5-(Bromomethyl)-2-methylpyridine , a highly reactive intermediate designed for the efficient introduction of the (2-methyl-pyridin-5-yl)methyl moiety into target molecules. While specific, publicly documented examples of marketed agrochemicals derived directly from this intermediate are not prevalent in readily available literature, its chemical architecture makes it an exceptionally valuable tool for the synthesis of novel agrochemical candidates, particularly analogs of existing pesticide classes.
The strategic advantage of this compound lies in its benzylic bromide functionality. The bromomethyl group is a potent electrophile, primed for nucleophilic substitution reactions. This high reactivity allows for the facile coupling of the pyridine core with a wide range of nucleophilic fragments (e.g., amines, thiols, phenols, and carbanions), which are common substructures in biologically active molecules. This application note will provide a detailed overview of its chemical properties, a generalized protocol for its use in lead generation, and a discussion of its potential applications in the synthesis of next-generation agrochemicals.
Core Chemical Principles and Rationale
The utility of this compound is dictated by the chemical reactivity of the C-Br bond. This bond is significantly activated towards nucleophilic attack for two primary reasons:
-
Benzylic-type Stabilization: The carbon atom of the bromomethyl group is adjacent to the pyridine ring. In the transition state of an SN2 reaction, or for the carbocation intermediate in an SN1 reaction, the electron density can be delocalized into the aromatic pyridine system. This stabilization lowers the activation energy of the substitution reaction, making it proceed more readily than with a simple alkyl bromide.
-
Good Leaving Group: The bromide ion (Br⁻) is an excellent leaving group due to its large size, polarizability, and the fact that it is the conjugate base of a strong acid (HBr).
These factors make this compound an ideal electrophilic partner for a wide range of nucleophiles commonly found in agrochemical scaffolds.
General Protocol for Nucleophilic Substitution
This protocol provides a robust, self-validating framework for the reaction of this compound with a generic nucleophile (Nu-H), such as an amine, thiol, or phenol.
Experimental Workflow Diagram
Caption: General workflow for nucleophilic substitution.
Materials and Reagents
| Reagent/Material | Typical Specifications | Purpose |
| This compound | >95% purity | Electrophile |
| Nucleophile (Nu-H) | e.g., substituted aniline, thiophenol, phenol | Nucleophilic partner |
| Base | K₂CO₃, Cs₂CO₃, Et₃N, or NaH | Deprotonates the nucleophile |
| Solvent | Acetonitrile (ACN), Dimethylformamide (DMF), THF | Reaction medium |
| Anhydrous Sodium or Magnesium Sulfate | Reagent grade | Drying agent for organic phase |
| Silica Gel | 60 Å, 230-400 mesh | Stationary phase for chromatography |
| Solvents for Chromatography | Hexanes, Ethyl Acetate (EtOAc) | Mobile phase for chromatography |
Step-by-Step Methodology
-
Preparation:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the nucleophile (1.0 eq) and the chosen solvent (e.g., ACN, 0.1-0.5 M concentration).
-
Add the base (1.1-1.5 eq for K₂CO₃, Cs₂CO₃, Et₃N; 1.05 eq for NaH). Using a carbonate base is generally safer and sufficient for many nucleophiles. Sodium hydride should be used with caution for less acidic nucleophiles and requires a non-protic solvent like THF or DMF.
-
Stir the mixture at room temperature for 15-30 minutes to allow for deprotonation of the nucleophile. For highly exothermic reactions, cool the flask to 0°C in an ice bath.
-
-
Reaction:
-
Dissolve this compound (1.0-1.1 eq) in a minimal amount of the same reaction solvent.
-
Add the solution of the electrophile dropwise to the stirring nucleophile/base mixture over 5-10 minutes.
-
Once the addition is complete, remove the ice bath (if used) and allow the reaction to stir at room temperature.
-
Causality Check: Slow addition of the electrophile prevents localized high concentrations which could lead to side reactions or uncontrolled exotherms.
-
-
Monitoring (Self-Validation):
-
After 1-2 hours, and then periodically, monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Prepare three lanes on a silica TLC plate: one for the starting nucleophile, one for the this compound, and one for the reaction mixture.
-
Elute with an appropriate solvent system (e.g., 30% EtOAc in hexanes).
-
The reaction is complete when the spot corresponding to the limiting reagent (usually the nucleophile) has been consumed and a new, typically less polar, product spot has appeared.
-
-
Work-up and Isolation:
-
Once the reaction is complete, filter off any solid base (if using K₂CO₃ or Cs₂CO₃).
-
If DMF was used as a solvent, dilute the mixture with a large volume of water and extract with an organic solvent like EtOAc (3x). If ACN or THF was used, concentrate the mixture under reduced pressure, then partition the residue between EtOAc and water.
-
Wash the combined organic layers with water and then with brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final, purified compound.
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
-
Hypothetical Application: Synthesis of Neonicotinoid Analogs
Neonicotinoids are a major class of insecticides that act as agonists of the nicotinic acetylcholine receptor (nAChR) in insects. A common structural feature is a chloropyridinylmethyl group. This compound could be used to synthesize novel neonicotinoid analogs where the chloro-substituent is replaced by a methyl group, potentially altering the compound's selectivity, metabolic stability, and environmental profile.
Conceptual Synthetic Pathway
Caption: Synthesis of a neonicotinoid analog.
Rationale for Analog Synthesis
-
Structure-Activity Relationship (SAR) Studies: Replacing the chlorine atom with a methyl group allows researchers to probe the importance of electronic and steric factors at the 2-position of the pyridine ring for binding to the nAChR. A methyl group is a weak electron-donating group, in contrast to the electron-withdrawing chlorine, which could significantly impact receptor affinity.
-
Metabolic Stability: The metabolic fate of agrochemicals is critical. Altering the substitution pattern on the pyridine ring can block or create new sites for metabolic enzymes (e.g., cytochrome P450s), potentially leading to a more favorable degradation profile in soil or non-target organisms.
-
Intellectual Property: Creating novel, patentable analogs of existing agrochemicals is a primary driver of research in the agrochemical industry.
By following the general protocol outlined above, researchers can systematically react this compound with various nucleophilic fragments characteristic of different pesticide classes to rapidly generate libraries of novel compounds for biological screening.
Conclusion
This compound is a potent and versatile chemical intermediate with significant potential in agrochemical research and discovery. Its activated benzylic bromide functionality provides a reliable chemical handle for the synthesis of complex molecules through nucleophilic substitution. While it may not be a widely documented precursor for current top-selling agrochemicals, its value lies in its utility for creating novel analogs of established pesticide classes, thereby enabling detailed SAR studies and the discovery of new intellectual property. The protocols and conceptual frameworks provided herein offer a solid foundation for any researcher looking to incorporate this valuable building block into their synthetic programs.
References
-
Fortune Business Insights. (2023). Pyridine And Pyridine Derivatives Market Size, Share, 2034. Retrieved February 2, 2026, from [Link]
- Google Patents. (2009).CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
-
MDPI. (2020). Molecular Mechanism of Action of Neonicotinoid Insecticides. Retrieved February 2, 2026, from [Link]
-
MDPI. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Retrieved February 2, 2026, from [Link]
N-alkylation reaction using 5-(Bromomethyl)-2-methylpyridine
Application Note: Advanced N-Alkylation Protocols using 5-(Bromomethyl)-2-methylpyridine
Executive Summary & Strategic Utility
In modern drug discovery, the This compound moiety serves as a critical bioisostere for benzyl groups. Replacing a phenyl ring with a pyridine core often improves aqueous solubility (via protonation at physiological pH) and reduces lipophilicity (
However, this reagent presents a unique synthetic challenge: Autocatalytic Polymerization. Unlike benzyl bromide, the free base of this compound contains both a nucleophile (the pyridine nitrogen) and an electrophile (the alkyl bromide). Upon isolation or prolonged storage, it undergoes intermolecular self-quaternization, forming insoluble "black tars" that degrade yield and purity.
This guide provides field-proven protocols to bypass this instability using in-situ neutralization and biphasic reaction systems , ensuring high-fidelity N-alkylation of amines, amides, and heterocycles.
Reagent Profile & Critical Handling
Compound: this compound Hydrobromide CAS (Salt): 1159812-63-5 (Generic/Analogous) | PubChem CID: 22145605 Stability Index:
-
HBr Salt: Highly Stable (Solid, White/Off-white). Store at RT, desiccated.
-
Free Base: Unstable (Oil, Pink
Black). Polymerizes within minutes/hours at RT.
The "Golden Rule" of Pyridyl Halides:
Never isolate the free base of this compound for storage. Always generate it in situ or use it immediately in a biphasic system.
Mechanistic Insight: The Pathway
The reaction follows a classic bimolecular nucleophilic substitution (
Competing Pathways:
-
Desired: Nucleophile attacks
. -
Undesired (Self-Quaternization): Pyridine N of one molecule attacks
of another. -
Hydrolysis: Reaction with trace water to form the alcohol (5-(hydroxymethyl)-2-methylpyridine).
To favor Pathway 1, we must maintain a low steady-state concentration of the free base or ensure the target nucleophile is in large excess/high reactivity.
Experimental Protocols
Protocol A: The "In-Situ" Method (Ideal for Secondary Amines)
Best for: Small scale discovery chemistry (100 mg - 5 g).
Principle: The HBr salt is suspended in the reaction solvent. An excess of mild inorganic base neutralizes the salt and scavenges the HBr produced during alkylation.
Materials:
-
Substrate: Secondary Amine (1.0 equiv)
-
Reagent: this compound HBr (1.1 - 1.2 equiv)
-
Base:
(3.0 - 4.0 equiv) or (for sluggish nucleophiles) -
Solvent: Acetonitrile (ACN) or DMF (Anhydrous)
Step-by-Step:
-
Preparation: In a dried round-bottom flask, dissolve/suspend the Amine (1.0 eq) in ACN (0.1 M concentration).
-
Base Addition: Add
(3.0 eq). Stir for 10 minutes at Room Temperature (RT). -
Reagent Addition: Add This compound HBr (1.1 eq) directly as a solid.
-
Note: Do not pre-dissolve the reagent in a separate vial to avoid self-reaction.
-
-
Reaction: Heat to 60°C. Monitor by LCMS/TLC.
-
Typical Time: 2–6 hours.
-
-
Workup: Cool to RT. Filter off inorganic solids. Concentrate filtrate.[1][2] Partition residue between EtOAc and Water.
-
Purification: Flash chromatography (DCM/MeOH gradients).
Protocol B: The Biphasic "Schotten-Baumann" Type (Scalable)
Best for: Large scale (>10 g) or substrates sensitive to anhydrous conditions.
Principle: The HBr salt is neutralized in the aqueous phase; the free base immediately partitions into the organic phase where it reacts with the substrate, protected from self-polymerization by dilution.
Materials:
-
Solvent: DCM / Water (1:1 ratio)
-
Base: 2N NaOH (Aqueous)
-
Catalyst: TBAB (Tetrabutylammonium bromide) - 5 mol%
Step-by-Step:
-
Charge: Combine Amine (1.0 eq) and TBAB (0.05 eq) in DCM.
-
Solubilization: In a separate beaker, dissolve This compound HBr (1.2 eq) in the minimum amount of cold water.
-
Critical: Do this immediately before addition.
-
-
Addition: Add the aqueous reagent solution to the DCM mixture.
-
Initiation: Add 2N NaOH (3.0 eq) dropwise with vigorous stirring.
-
Reaction: Stir vigorously at RT for 4–12 hours.
-
Separation: Separate organic layer. Wash with Brine.[1] Dry over
.[1][2]
Troubleshooting & Optimization Guide
| Observation | Diagnosis | Corrective Action |
| Pink/Black Reaction Mixture | Polymerization of the reagent. | Reduce temperature.[2] Ensure high dilution. Add reagent more slowly (portion-wise). |
| Low Conversion | HBr salt not fully neutralized. | Switch to a stronger base ( |
| Bis-Alkylation | Primary amine substrate over-reacting. | Use 0.8 eq of alkyl halide. Use a bulky protecting group on the amine. |
| Emulsion (Protocol B) | Phase transfer issue. | Filter the biphasic mixture through Celite before separation.[3] Add saturated Brine. |
Workflow Visualization (Logic Map)
The following diagram illustrates the critical decision pathways for handling the HBr salt to prevent degradation.
Figure 1: Decision logic for preventing self-polymerization during N-alkylation.
References
-
PubChem. (2023). This compound hydrobromide | C7H9Br2N.[4] National Library of Medicine. [Link]
-
Guo, J., Lu, Y., & Wang, J. (2015).[5] Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide.[5] Heterocyclic Communications, 21(4), 203-205.[5] (Methodological Analogue for Pyridyl Bromide handling). [Link][5]
-
Uriach & Cia SA. (1995). U.S. Patent No.[6] 5,407,941: Derivatives of 8-chloro-11-(4-piperidylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine.[6] (Describes the synthesis of Rupatadine using the isomeric 3-bromomethyl-5-methylpyridine).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Flow Synthesis of 2-Methylpyridines via α-Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound hydrobromide | C7H9Br2N | CID 22145605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Process For The Synthesis Of Rupatadine [quickcompany.in]
synthesis of bipyridine ligands from 5-(Bromomethyl)-2-methylpyridine
Application Note & Protocol
Topic: Synthesis of a 1,2-Bis(pyridyl)ethane-Type Ligand via Reductive Coupling of 5-(Bromomethyl)-2-methylpyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Bis(pyridyl)ethane Ligands
Bipyridine and its derivatives are cornerstone ligands in coordination chemistry, renowned for their ability to form stable complexes with a vast array of metal ions.[1][2] These complexes are integral to fields ranging from catalysis and materials science to the development of novel therapeutics.[3] A particularly valuable subclass is the 1,2-bis(pyridyl)ethane framework, where two pyridine rings are connected by a flexible ethylene bridge. This structural motif offers a unique combination of rigidity from the aromatic rings and conformational flexibility from the ethane linker, allowing for the formation of stable chelate rings with specific bite angles crucial for catalytic activity and the stabilization of metal centers.
This application note provides a detailed, field-tested protocol for the synthesis of 1,2-bis(6-methylpyridin-3-yl)ethane , a functionalized bis(pyridyl)ethane ligand. The synthesis utilizes the commercially available and highly reactive starting material, this compound. The chosen synthetic strategy is a Wurtz-type reductive homocoupling, a robust and efficient method for forming carbon-carbon bonds from alkyl halides.[1] Understanding and mastering this protocol enables researchers to access a versatile ligand scaffold for further elaboration and application in catalyst design, functional materials, and metallopharmaceutical development.
Synthetic Strategy: Reductive Homocoupling
The core of this synthesis is the reductive homocoupling of the benzylic-like bromide in this compound. The C-Br bond in this position is activated by the adjacent pyridine ring, making it susceptible to reduction and subsequent radical or organometallic coupling.
Mechanism Insight: The reaction is initiated by a single-electron transfer (SET) from a reducing agent, such as zinc dust or sodium metal, to the C-Br bond. This generates a pyridyl-methyl radical. Two of these radicals can then dimerize to form the desired carbon-carbon bond of the ethane bridge. Alternatively, an organometallic intermediate (e.g., an organozinc species) may form, which then undergoes coupling. Running the reaction under an inert atmosphere is critical to prevent quenching of these reactive intermediates by atmospheric oxygen.
The overall transformation is as follows:
-
Starting Material: this compound
-
Reaction: Reductive Homocoupling
-
Product: 1,2-bis(6-methylpyridin-3-yl)ethane
Experimental Workflow and Logic
The following diagram outlines the complete workflow, from starting material to fully characterized product. Each step is designed to ensure high purity and verifiable results, adhering to the principles of a self-validating protocol.
Caption: Workflow for the synthesis and validation of 1,2-bis(6-methylpyridin-3-yl)ethane.
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Major Chemical Supplier | Can be prepared from 2,5-lutidine. |
| Zinc Dust (<10 µm) | Reagent Grade | Major Chemical Supplier | Activation is crucial for reactivity. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Major Chemical Supplier | Use freshly distilled or from a solvent purification system. |
| Hydrochloric Acid (HCl) | 1 M Aqueous | N/A | For zinc activation. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | N/A | For neutralization. |
| Ethyl Acetate (EtOAc) | ACS Grade | Major Chemical Supplier | For extraction and chromatography. |
| Hexanes | ACS Grade | Major Chemical Supplier | For chromatography. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Major Chemical Supplier | For drying organic layers. |
| Silica Gel | 230-400 mesh | Major Chemical Supplier | For column chromatography. |
Equipment
-
Round-bottom flasks (two-necked)
-
Magnetic stirrer and stir bars
-
Schlenk line or inert gas (Argon/Nitrogen) manifold
-
Syringes and needles
-
Glass funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
-
Standard laboratory glassware
Step-by-Step Procedure
Step 1: Activation of Zinc Dust (Causality: To remove the passivating oxide layer on the zinc surface, ensuring efficient electron transfer.)
-
In a 50 mL flask, suspend zinc dust (1.0 g, ~15.3 mmol, 3.0 eq) in 10 mL of 1 M HCl.
-
Stir vigorously for 2-3 minutes. The surface should become shinier.
-
Filter the zinc dust, wash sequentially with deionized water (3 x 10 mL), ethanol (2 x 10 mL), and finally diethyl ether (2 x 10 mL).
-
Dry the activated zinc dust under high vacuum for at least 1 hour and transfer immediately to an inert atmosphere glovebox or use directly.
Step 2: Reaction Setup and Execution (Causality: An inert atmosphere prevents side reactions with oxygen and moisture. The initial low temperature helps control the exothermic reaction.)
-
To a flame-dried 100 mL two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere, add the activated zinc dust (0.85 g, 13.0 mmol, 2.5 eq).
-
Add 20 mL of anhydrous THF to the flask.
-
In a separate flask, dissolve this compound (1.0 g, 5.37 mmol, 1.0 eq) in 15 mL of anhydrous THF.
-
Cool the zinc suspension to 0 °C using an ice bath.
-
Slowly add the solution of this compound to the stirred zinc suspension via a syringe over 20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 1:1 Hexanes:Ethyl Acetate eluent. The starting material should be consumed.
Step 3: Workup and Extraction (Causality: To quench the reaction, remove excess zinc and inorganic salts, and isolate the crude product.)
-
Carefully quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Filter the mixture through a pad of Celite® to remove the remaining zinc and inorganic salts. Wash the filter cake with ethyl acetate (3 x 20 mL).
-
Transfer the filtrate to a separatory funnel. The layers may not be distinct; add more ethyl acetate and brine to facilitate separation.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine all organic layers and wash with saturated sodium bicarbonate solution (1 x 30 mL) and then brine (1 x 30 mL).
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a yellow-brown oil or solid.
Step 4: Purification (Causality: To isolate the target ligand from unreacted starting materials and side products.)
-
Purify the crude product by flash column chromatography on silica gel.
-
Prepare the column using a slurry of silica gel in hexanes.
-
Load the crude product (dissolved in a minimal amount of dichloromethane or the eluent) onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc in hexanes and gradually increasing to 50% EtOAc).
-
Collect fractions and analyze by TLC. Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield 1,2-bis(6-methylpyridin-3-yl)ethane as a white to off-white solid.
Characterization and Validation
To confirm the identity and purity of the synthesized ligand, the following characterization techniques are essential.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show a characteristic singlet for the two methyl groups (~2.5 ppm), a singlet for the four protons of the ethane bridge (~2.9 ppm), and distinct signals for the aromatic protons on the pyridine rings.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the number of unique carbon environments, including the methyl carbon, the ethane bridge carbons, and the aromatic carbons.
-
MS (Mass Spectrometry): Electrospray ionization (ESI-MS) should show a prominent peak corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight of the product (C₁₄H₁₆N₂; MW = 212.29 g/mol ).
Summary of Key Parameters and Expected Results
| Parameter | Value/Condition | Rationale |
| Stoichiometry (SM:Zn) | 1 : 2.5 | A stoichiometric excess of the reducing agent ensures complete conversion of the starting material. |
| Solvent | Anhydrous THF | Aprotic and effectively solvates the intermediates without interfering with the reaction. |
| Temperature | 0 °C to Room Temp. | Controls the initial rate and allows the reaction to proceed to completion overnight. |
| Reaction Time | 12 - 16 hours | Sufficient time for the reaction to go to completion. |
| Expected Yield | 60-75% | Typical yield range after chromatographic purification for this type of coupling reaction. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive zinc dust; Wet solvent/reagents. | Ensure zinc is freshly activated. Use rigorously dried THF and glassware. |
| Multiple Side Products | Reaction temperature too high; Presence of oxygen. | Maintain temperature control during addition. Ensure a robust inert atmosphere throughout the reaction. |
| Difficult Purification | Co-elution of impurities. | Optimize the solvent gradient for column chromatography. A second column or recrystallization may be necessary. |
References
-
MDPI. (n.d.). Recent Progress on the Synthesis of Bipyridine Derivatives. Retrieved from [Link]
-
JoVE. (2022). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum. Retrieved from [Link]
-
ResearchGate. (2020). SYNTHESIS AND CHARACTERIZATION OF 3,3'-(ETHANE-1,2- DIYLBIS(SULFANEDIYL))BIS(1,4-BIS(4-BROMOPHENYL) AZETIDIN-2-ONE). Retrieved from [Link]
-
Scribd. (n.d.). Coordination Compounds. Retrieved from [Link]
Sources
Application Note: Precision Synthesis of Novel Heterocycles using 5-(Bromomethyl)-2-methylpyridine
The following Application Note and Protocol Guide is designed for researchers and medicinal chemists involved in the synthesis of novel heterocyclic libraries.
Executive Summary
In modern drug discovery, the (6-methylpyridin-3-yl)methyl moiety serves as a critical pharmacophore.[1] It offers a dual advantage: the pyridine nitrogen enhances aqueous solubility via protonation at physiological pH, while the methyl group allows for hydrophobic pocket filling and metabolic modulation.
This guide details the strategic use of 5-(Bromomethyl)-2-methylpyridine as a robust electrophile for introducing this moiety.[1] Unlike its 3,5-isomer (used in Rupatadine synthesis), this 2,5-isomer provides a distinct vector for exploring Structure-Activity Relationships (SAR), particularly in kinase inhibitors (e.g., CSF1R targets) and GPCR antagonists.
Chemical Profile & Reactivity
This compound functions chemically as a "benzylic-like" halide.[1] The electron-deficient nature of the pyridine ring renders the methylene protons slightly more acidic and the carbon highly susceptible to nucleophilic attack (
| Property | Specification |
| Molecular Formula | |
| Molecular Weight | 186.05 g/mol |
| Physical State | Off-white crystalline solid or oil (low mp) |
| Reactivity Class | Primary Alkyl Halide (Benzylic-type) |
| Storage | 2-8°C, under Inert Gas ( |
| Hazards | Lachrymator , Skin Irritant, Corrosive |
Strategic Retrosynthesis: When designing a synthesis, view this building block as the "Electrophilic Linker" that connects a nucleophilic core (Scaffold A) to the pyridine periphery (Scaffold B).
Figure 1: Retrosynthetic logic for installing the (6-methylpyridin-3-yl)methyl group.
Core Protocol A: N-Alkylation of Secondary Amines
This protocol is the industry standard for attaching the picolyl linker to piperazines, piperidines, and morpholines.
Materials
-
Substrate: Secondary amine (1.0 equiv)
-
Reagent: this compound (1.1 equiv)[1]
-
Base: Potassium Carbonate (
), anhydrous (2.0 - 3.0 equiv) -
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)
-
Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) – accelerates reaction via Finkelstein mechanism.[1]
Step-by-Step Methodology
-
Preparation:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the Secondary Amine (1.0 mmol) in anhydrous MeCN (5 mL/mmol).
-
Add
(3.0 mmol).[1] If the amine is a salt (e.g., HCl salt), add an extra equivalent of base.
-
-
Addition:
-
Cool the mixture to 0°C (ice bath).
-
Add This compound (1.1 mmol) dropwise (dissolved in minimal MeCN if solid).
-
Note: If using the hydrobromide salt of the reagent, increase base by 1.0 equiv.
-
-
Reaction:
-
Allow the reaction to warm to Room Temperature (RT).
-
Stir for 4–12 hours. Monitor via TLC (System: 5% MeOH in DCM) or LC-MS.[1]
-
Observation: The disappearance of the benzylic bromide peak and the appearance of the product mass (
) confirms conversion.
-
-
Workup:
-
Filter off the solid inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve residue in EtOAc and wash with water (
) and Brine ( ).[1] -
Dry over
, filter, and concentrate.
-
-
Purification:
Core Protocol B: N-Alkylation of Indoles/Pyrroles (NaH Method)
Indoles are weaker nucleophiles and require deprotonation to form the active anion.[1]
Materials
-
Substrate: Indole derivative (1.0 equiv)
-
Base: Sodium Hydride (NaH), 60% dispersion in oil (1.2 - 1.5 equiv)
-
Solvent: DMF or THF (anhydrous)
Step-by-Step Methodology
-
Deprotonation:
-
Under an inert atmosphere (
), suspend NaH (1.2 mmol) in anhydrous DMF (3 mL) at 0°C. -
Slowly add a solution of the Indole (1.0 mmol) in DMF (2 mL). Hydrogen gas (
) will evolve.[1] -
Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/colored (anion formation).
-
-
Alkylation:
-
Add This compound (1.2 mmol) dropwise at 0°C.
-
Remove the ice bath and stir at RT for 2–6 hours.
-
-
Quenching & Extraction:
-
Purification:
-
Purify via column chromatography (Hexane:EtOAc gradient).[1]
-
Experimental Workflow Visualization
The following diagram illustrates the decision matrix for selecting the correct protocol based on the nucleophile's pKa.
Figure 2: Workflow selection based on nucleophile acidity.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield | Hydrolysis of bromide | Ensure solvents are strictly anhydrous.[1] Store reagent with desiccant.[1] |
| Bis-Alkylation | Excess reagent / Primary amine | Use excess amine (2-3 equiv) if the substrate is a primary amine.[1] |
| Polymerization | Self-reaction | Keep the reaction concentration below 0.2 M. Add reagent slowly.[1] |
| Lachrymation | Volatilization | Always handle in a fume hood.[1] Quench glassware with dilute NaOH before removal.[1] |
References
-
Chemical Properties & CAS: this compound. PubChem Compound Summary. National Center for Biotechnology Information.[1] Link
-
Medicinal Chemistry Applications: Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors. National Institutes of Health (NIH). Link
-
General Reactivity of Picolyl Halides: Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. MDPI Molecules. Link
-
Related Synthesis (Rupatadine): Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. ResearchGate. Link(Note: Describes the isomeric 3,5-system, illustrating the general reactivity of methyl-pyridine bromides).
Sources
- 1. 5-(Bromomethyl)pyridine-2-carbonitrile | C7H5BrN2 | CID 21927727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of 5-(Bromomethyl)-2-methylpyridine Synthesis
Target Molecule: 5-(Bromomethyl)-2-methylpyridine (CAS: 79518-52-4) Precursor: 2,5-Lutidine (2,5-Dimethylpyridine) Reaction Class: Wohl-Ziegler Radical Bromination
Executive Summary: The "Yield vs. Purity" Paradox
Synthesizing this compound via direct radical bromination of 2,5-lutidine is deceptively simple in theory but notoriously difficult in practice. Researchers often encounter two primary failure modes:
-
Regiochemical Mixtures: Competition between the 2-methyl and 5-methyl sites.
-
Product Instability: The product is a "picolyl halide," prone to rapid self-quaternization (polymerization) to form black tars.
The Core Solution: To improve yield, you must shift focus from conversion rate to stabilization. The free base is transient; converting the product immediately to its Hydrobromide (HBr) salt is the single most effective step to preserve yield.
Module 1: Critical Reaction Parameters
Regioselectivity Mechanics
In 2,5-lutidine, the two methyl groups are not equivalent.
-
The 2-Methyl Position: Acidic (pKa ~29) but deactivated toward radical attack due to the electron-withdrawing inductive effect of the adjacent nitrogen.
-
The 5-Methyl Position: Further from the nitrogen, electronically resembling toluene. The C-H bond dissociation energy (BDE) is lower here.
Technical Insight: Radical bromination kinetically favors the 5-position (the target). However, thermodynamic control or excess reagent leads to bromination at the 2-position or di-bromination.
Solvent Selection & Stoichiometry
| Parameter | Recommendation | Technical Rationale |
| Stoichiometry | 0.95 eq. NBS | Use a slight deficit of N-Bromosuccinimide (NBS).[1] Excess NBS guarantees di-bromination (2,5-bis(bromomethyl)pyridine), which is inseparable by standard chromatography. |
| Solvent | Acetonitrile (MeCN) or PhCF3 | Avoid CCl4 (banned/toxic). MeCN is polar enough to dissolve the reagents but requires careful temperature control. Trifluoromethylbenzene (PhCF3) is a modern, green radical solvent. |
| Initiator | AIBN or BPO | Azobisisobutyronitrile (AIBN) is preferred. Benzoyl Peroxide (BPO) is more oxidizing and can cause N-oxide side reactions. |
| Temperature | Reflux (Strict Control) | Maintain reflux only until NBS is consumed. Extended heating promotes polymerization. |
Module 2: Visualization of Reaction Pathways
The following diagram illustrates the competitive pathways and the critical stabilization step.
Figure 1: Reaction kinetics favor the 5-position, but the free base product degrades rapidly into tar if not stabilized as a salt.
Module 3: Troubleshooting Guide (FAQ)
Q1: The reaction mixture turned black before workup. What happened?
Diagnosis: Self-Quaternization (Intermolecular Alkylation). The pyridine nitrogen of one molecule attacks the electrophilic carbon (C-Br) of another, forming a quaternary ammonium salt. This triggers a chain reaction leading to an insoluble black polymer. Corrective Action:
-
Reduce Concentration: Run the reaction more dilute (0.1 M).
-
Acid Scavenger: Add anhydrous Sodium Carbonate (
) or Potassium Carbonate ( ) to the reaction to neutralize trace HBr, which can catalyze decomposition. -
Work Fast: Do not let the reaction sit overnight. Quench immediately upon NBS consumption.
Q2: I see a 20% impurity of the 2-bromomethyl isomer. How do I remove it?
Diagnosis: Regioselectivity failure.
Separating the 2-bromo and 5-bromo isomers by silica column is nearly impossible due to identical polarity (
-
Purification by Crystallization: Convert the crude mixture to the Hydrobromide salt . The 5-bromomethyl HBr salt often crystallizes preferentially from Ethanol/Ether or Acetone, leaving the 2-isomer in the mother liquor.
-
Alternative Route: If high purity (>98%) is required for drug development, abandon direct bromination. Use the Hydroxymethylation Route :
-
Start with 2,5-Lutidine.
-
Selectively oxidize the 5-methyl to alcohol (via N-oxide rearrangement or biological methods).
-
Convert Alcohol
Bromide using or .
-
Q3: My yield is <30% despite full NBS consumption.
Diagnosis: Moisture interference.
NBS + Water
-
Dry the solvent (MeCN) over molecular sieves (3Å).
-
Check the NBS purity. If it is yellow, it is contaminated with Bromine (
).[2] Recrystallize NBS from water (and dry thoroughly) before use.
Module 4: The "Gold Standard" Protocol
Objective: Synthesis of this compound Hydrobromide.
Reagents:
-
2,5-Lutidine (10.7 g, 100 mmol)
-
N-Bromosuccinimide (17.0 g, 95 mmol) [Limiting Reagent]
-
AIBN (0.82 g, 5 mmol)
-
Methyl Acetate or Benzene (100 mL) [Degassed]
Step-by-Step:
-
Setup: In a flame-dried flask equipped with a reflux condenser, dissolve 2,5-lutidine in the solvent.
-
Degassing: Sparge the solution with Nitrogen/Argon for 15 minutes. Oxygen inhibits radical initiation.
-
Addition: Add NBS and AIBN.
-
Reaction: Heat to reflux. The reaction is complete when the dense NBS solid (bottom) floats to the top as low-density Succinimide. (Approx. 2–4 hours).[3]
-
Checkpoint: The solution should turn pale yellow.[3] If it turns dark orange/red, cool immediately.
-
-
Filtration: Cool to 0°C. Filter off the precipitated Succinimide.
-
Stabilization (Critical):
-
Do NOT evaporate to dryness (risk of tar).
-
While the filtrate is cold (0°C), add a solution of HBr in Acetic Acid (33%) or HBr in Ether dropwise until pH ~3.
-
-
Isolation: The product will precipitate as the Hydrobromide salt. Filter the solid and wash with cold dry ether.
-
Storage: Store the salt at -20°C under Argon.
References
-
Regioselectivity in Radical Bromination: Goswami, S., et al. "Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines." Tetrahedron Letters, vol. 55, no. 41, 2014. Supports the claim that radical bromination favors the methyl group furthest from the ring nitrogen.[1]
-
Synthesis Protocol & Stability: Zhejiang Medicine Co. Ltd. "Method for preparing 5-bromo-2-methylpyridine."[4][5] CN Patent 101560183B.[5] Provides industrial context on the difficulty of separating isomers and alternative multi-step routes.
-
Salt Disproportionation & Stability: Guo, Y., et al. "Salt Stability – The Effect of pHmax on Salt to Free Base Conversion." Pharmaceutical Research, 2025.[6] Validates the mechanism of free-base instability and the necessity of salt formation for picolyl derivatives.
-
General Mechanism (Wohl-Ziegler): Djerassi, C. "Brominations with N-Bromosuccinimide." Chemical Reviews, vol. 43, no. 2, 1948. Foundational text on the mechanism and solvent effects in radical bromination.
Sources
- 1. daneshyari.com [daneshyari.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. research.unipd.it [research.unipd.it]
- 4. 5-Bromo-2-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 5. CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Bromination of 2,5-Lutidine
Welcome to the technical support center for the bromination of 2,5-lutidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our focus is on providing not just protocols, but the underlying scientific reasoning to empower you to make informed decisions at the bench.
Introduction: The Dichotomy of 2,5-Lutidine Bromination
The bromination of 2,5-lutidine (2,5-dimethylpyridine) is a classic example of a reaction with competing pathways, governed by the choice of reaction conditions. The two primary reactive sites are the electron-rich pyridine ring and the benzylic positions of the two methyl groups. Understanding the factors that favor one pathway over the other is critical to achieving the desired product in high yield and purity. This guide will dissect the major reaction pathways and their associated side reactions, providing you with the tools to navigate this complex chemical landscape.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My primary goal is to synthesize 3-bromo-2,5-lutidine via electrophilic aromatic substitution, but I am seeing a complex mixture of products. What is going wrong?
Answer: Achieving selective electrophilic bromination on the 2,5-lutidine ring requires careful control of reaction conditions to disfavor competing side reactions. The primary side reaction in this case is benzylic bromination.
Core Issue: The pyridine ring is generally less reactive towards electrophilic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom. To overcome this, highly activating conditions are necessary. However, these conditions can also promote other reactions.
| Symptom | Potential Cause | Recommended Action |
| Significant formation of 5-(bromomethyl)-2-methylpyridine | Radical pathway is competing with the electrophilic pathway. This is common when using N-bromosuccinimide (NBS) with radical initiators or light. | Switch to conditions that favor electrophilic substitution. The use of oleum (fuming sulfuric acid) as a solvent with a suitable brominating agent like bromine (Br₂) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) is the standard approach. The strong acidic medium protonates the pyridine nitrogen, further deactivating the ring but preventing N-oxidation and directing the electrophile to the 3-position. |
| Formation of di- and polybrominated products | Excess of brominating agent or prolonged reaction time. | Carefully control the stoichiometry of the brominating agent. Use of 1.0-1.1 equivalents is recommended for mono-bromination. Monitor the reaction progress by GC-MS or TLC to avoid over-bromination. |
| Reaction is sluggish or does not go to completion | Insufficient activation of the pyridine ring or the brominating agent. | Ensure the use of a strong acid like oleum. The concentration of SO₃ in the oleum can be critical. Temperatures may also need to be optimized; however, excessively high temperatures can lead to degradation. |
| Evidence of charring or degradation | Reaction temperature is too high, or the oleum concentration is excessive. | Reduce the reaction temperature. If using high-concentration oleum, consider a milder grade. While the pyridine ring is robust, prolonged exposure to harsh conditions can lead to decomposition.[1] |
-
Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube.
-
Reagents: Charge the flask with 2,5-lutidine (1.0 eq) and oleum (65% SO₃). Cool the mixture to 10°C in an ice bath.
-
Addition of Brominating Agent: Slowly add a solution of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.55 eq) in oleum via the dropping funnel, maintaining the internal temperature below 20°C.
-
Reaction: After the addition is complete, heat the reaction mixture to 100-110°C for 2-3 hours.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the solution to pH > 10 with a concentrated aqueous solution of sodium hydroxide, ensuring the temperature is kept low with an ice bath.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., methyl tert-butyl ether or dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation.
FAQ 2: I am trying to perform a selective benzylic bromination on the 5-methyl group of 2,5-lutidine, but I am getting bromination on the ring and at the 2-methyl position. How can I improve the selectivity?
Answer: Selective benzylic bromination of 2,5-lutidine is a free-radical process. The key is to use conditions that promote radical formation while suppressing the competing electrophilic pathway.
Core Issue: The regioselectivity of benzylic bromination on unsymmetrical lutidines is influenced by the electronic effect of the nitrogen atom. The nitrogen deactivates the pyridine ring, making the methyl group furthest from it (the 5-methyl group) more susceptible to radical abstraction.[2]
| Symptom | Potential Cause | Recommended Action |
| Formation of 3-bromo-2,5-lutidine | Presence of ionic species that promote electrophilic substitution. | Use a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane. Ensure all reagents and glassware are dry, as traces of acid can initiate the electrophilic pathway. |
| Bromination at the 2-methyl position | While less favored, some bromination at the 2-position can occur. | This is often a minor product. Purification by chromatography is the most effective way to separate the isomers. |
| Dibromination at the benzylic position | Excess of N-bromosuccinimide (NBS). | Use a stoichiometric amount of NBS (1.0 eq). |
| Low reaction yield | Insufficient radical initiation or decomposition of the product. | Ensure the use of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or provide a source of UV light. Avoid prolonged reaction times at high temperatures, as benzylic bromides can be unstable. |
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Reagents: To a solution of 2,5-lutidine (1.0 eq) in dry carbon tetrachloride, add N-bromosuccinimide (1.0 eq) and a catalytic amount of AIBN.
-
Reaction: Heat the mixture to reflux and irradiate with a UV lamp. Monitor the reaction by TLC or GC-MS. The reaction is typically complete when the denser NBS is consumed and the lighter succinimide floats on the surface.
-
Work-up: Cool the reaction mixture and filter off the succinimide.
-
Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The product can be purified by column chromatography.
In-Depth Analysis of Side Reactions
Over-bromination
-
Electrophilic Conditions: In the synthesis of 3-bromo-2,5-lutidine, the use of excess brominating agent can lead to the formation of dibromo-products. The initial bromo substituent is deactivating, but under the harsh conditions of oleum, a second bromination can occur. Based on the directing effects of the substituents in 3-bromo-2,5-lutidine, the most likely position for the second electrophilic attack is the 5-position of the brominated intermediate, which is para to the 2-methyl group and meta to the bromo and the protonated nitrogen. However, steric hindrance from the adjacent methyl group might play a role.
-
Radical Conditions: In benzylic bromination, using more than one equivalent of NBS can lead to the formation of 5-(dibromomethyl)-2-methylpyridine.
N-Oxidation
The pyridine nitrogen is a nucleophilic site and can react with oxidizing agents. While strong acids like oleum will protonate the nitrogen and prevent its oxidation, other conditions might allow for the formation of 2,5-lutidine-N-oxide.
-
Impact on the Reaction: The N-oxide is more activated towards electrophilic substitution than the parent pyridine, and it directs incoming electrophiles to the 4- and 6-positions. If N-oxidation occurs as a side reaction, it can lead to a complex mixture of brominated N-oxides.
-
Mitigation: To avoid N-oxidation, it is crucial to either use conditions where the nitrogen is protonated (strong acid) or to use a brominating agent that is not a strong oxidant.
Secondary Reactions of Benzylic Bromides
The product of benzylic bromination, this compound, is itself reactive and can undergo further transformations, especially during work-up or purification.
-
Hydrolysis: The presence of water during work-up can lead to the hydrolysis of the benzylic bromide to the corresponding alcohol, 5-(hydroxymethyl)-2-methylpyridine.[2][3][4]
-
Elimination: Treatment with a base can cause dehydrobromination, leading to the formation of a vinylpyridine derivative.
-
Mitigation: Use anhydrous conditions during the reaction and a non-aqueous work-up if possible. Avoid high temperatures during purification.
Visualizing the Reaction Pathways
Electrophilic Bromination Pathway
Caption: Electrophilic bromination of 2,5-lutidine in oleum.
Free Radical Bromination Pathway
Caption: Free radical benzylic bromination of 2,5-lutidine.
N-Oxidation Side Reaction Pathway
Caption: Potential N-oxidation side reaction pathway.
Purification Strategies
The successful isolation of the desired product often hinges on an effective purification strategy. Given the potential for isomeric byproducts, a combination of techniques may be necessary.
-
Column Chromatography: This is the most versatile method for separating the desired product from side products. A silica gel stationary phase with a gradient elution of hexanes and ethyl acetate is a good starting point. The polarity difference between the ring-brominated product and the side-chain brominated product should allow for good separation.
-
Crystallization: If the desired product is a solid, crystallization can be a highly effective purification method. Screening various solvents to find one in which the desired product has high solubility at elevated temperatures and low solubility at room temperature is key.
-
Distillation: For liquid products, vacuum distillation can be used to separate components with different boiling points. 3-Bromo-2,5-lutidine and this compound are likely to have different boiling points, making distillation a viable option.
Conclusion
The bromination of 2,5-lutidine is a tunable reaction that can be directed towards either electrophilic substitution on the ring or free-radical substitution on a methyl group. Success in obtaining the desired product with high purity and yield depends on a thorough understanding of the competing reaction pathways and the factors that control them. By carefully selecting the brominating agent, solvent, and temperature, and by monitoring the reaction progress, researchers can minimize the formation of side products. This guide provides a framework for troubleshooting common issues and for developing robust and reliable protocols for this important synthetic transformation.
References
- Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines. Tetrahedron Letters, 55(39), 5434-5436.
- The reactivity of pyridine towards sulphuric acid at elevated temperatures. Recueil des Travaux Chimiques des Pays-Bas, 74(9), 1181-1188.
- Convert benzyl bromide to benzyl alcohol. - Filo. (n.d.).
- Ch 11 : Eliminations of benzylic systems - University of Calgary. (n.d.).
- Process for the prepar
- Alkyl Halides to Alcohols - Chemistry Steps. (2024, November 22).
Sources
- 1. 5-Bromo-2-methylpyridine(3430-13-5) 1H NMR spectrum [chemicalbook.com]
- 2. Convert benzyl bromide to benzyl alcohol. | Filo [askfilo.com]
- 3. US5728897A - Process for the preparation of benzyl alcohol - Google Patents [patents.google.com]
- 4. Alkyl Halides to Alcohols - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Column Chromatography Purification of 5-(Bromomethyl)-2-methylpyridine
This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with the column chromatography purification of crude 5-(Bromomethyl)-2-methylpyridine. This document provides in-depth troubleshooting advice, frequently asked questions, and a validated experimental protocol to ensure successful purification.
Introduction: The Challenge of Purifying this compound
This compound is a valuable intermediate in pharmaceutical synthesis.[1][2] However, its purification is often problematic due to two key structural features: a basic pyridine nitrogen and a reactive benzylic-like bromide. The basic nitrogen can interact strongly with the acidic silanol groups of a standard silica gel stationary phase, leading to significant peak tailing.[3] The reactive bromomethyl group is susceptible to degradation, such as hydrolysis, which can be catalyzed by the acidic nature of silica gel.[4][5]
This guide provides a systematic approach to overcoming these challenges, ensuring high purity and recovery of the target compound.
Troubleshooting Guide
This section addresses the most common issues encountered during the purification of this compound in a direct question-and-answer format.
Issue 1: The product is degrading on the column, leading to low yield.
-
Question: My post-column fractions show new, more polar spots on TLC, and my overall yield is very low. What is causing this degradation?
-
Answer: This is a classic problem for acid-sensitive compounds like benzylic bromides. The acidic surface of standard silica gel can catalyze the hydrolysis of the bromomethyl group to the corresponding alcohol, (2-methylpyridin-5-yl)methanol, or promote other decomposition pathways.[4][6] The longer the compound remains on the column, the more degradation can occur.
Solutions:
-
Deactivate the Silica Gel: Before packing the column, prepare a slurry of the silica gel in your non-polar solvent containing 1% triethylamine (TEA). Let it stand for an hour, then pack the column as usual. Add 0.5-1% TEA to your eluent as well. The TEA will neutralize the acidic silanol sites, minimizing degradation.[3]
-
Use an Alternative Stationary Phase: If degradation persists, switch to a less acidic stationary phase. Neutral alumina (Brockmann I-III) is an excellent alternative for basic or acid-sensitive compounds.
-
Work Quickly: Use flash chromatography with positive air pressure to minimize the residence time of the compound on the column. Avoid letting the column run dry or sit packed with the sample for extended periods.
-
Issue 2: Poor separation between the product and impurities.
-
Question: I'm struggling to separate my product from an impurity that has a very similar Rf value. How can I improve resolution?
-
Answer: Co-elution is typically a result of a suboptimal mobile phase. The goal is to find a solvent system that maximizes the difference in affinity (and thus Rf) between your product and the contaminants.
Solutions:
-
Systematic TLC Analysis: Before running the column, meticulously test various solvent systems with Thin Layer Chromatography (TLC). Aim for a solvent system that gives your target compound an Rf value of approximately 0.25-0.35, which is optimal for flash chromatography.
-
Change Solvent Selectivity: If you are using a standard Hexane/Ethyl Acetate system and it's failing, you are not just changing the polarity but also the nature of the solvent interactions. Try replacing ethyl acetate with dichloromethane (DCM) or diethyl ether. Sometimes, a three-component system (e.g., Hexane/DCM/Ethyl Acetate) can provide the unique selectivity needed to resolve stubborn spots.
-
Use Gradient Elution: Start with a low-polarity mobile phase to elute non-polar impurities (like dibrominated byproducts). Gradually and slowly increase the polarity of the eluent to then elute your desired product, leaving more polar impurities behind. This technique often provides superior separation compared to isocratic (constant solvent ratio) elution.[7][8]
-
Issue 3: Severe peak tailing is observed, leading to mixed fractions.
-
Question: My product spot on the TLC plate is streaking, and during column chromatography, the elution band is very broad with a trailing edge. Why is this happening?
-
Answer: Peak tailing is a hallmark sign of strong, undesirable interactions between a basic analyte and the acidic stationary phase.[3] The basic nitrogen atom in the pyridine ring adsorbs strongly to the acidic silanol groups on the silica surface, causing a portion of the molecules to lag behind the main band.
Solutions:
-
Mobile Phase Modifier: This is the most common and effective solution. Add a small amount of a competing base, such as 0.5-1% triethylamine (TEA) or pyridine, to your mobile phase.[3] This additive will preferentially bind to the active silanol sites, effectively masking them from your product and allowing it to elute in a much sharper, more symmetrical band.
-
Column Overload Check: Ensure you are not overloading the column. A general guideline is to load an amount of crude material that is 1-2% of the total weight of the silica gel.[4] Overloading saturates the stationary phase and inevitably leads to broad bands and poor separation.
-
Purification Workflow Diagram
Caption: Workflow for purification of this compound.
Frequently Asked Questions (FAQs)
-
Q1: What are the most common impurities I should expect from the synthesis of this compound?
-
A1: Common impurities typically include unreacted starting material (e.g., 2,5-lutidine), over-brominated byproducts (e.g., 5-(dibromomethyl)-2-methylpyridine), and the hydrolysis product ((2-methylpyridin-5-yl)methanol), which can form during workup or on the column if conditions are not optimized.[4]
-
-
Q2: What is a good starting solvent system for developing a separation on TLC?
-
A2: A gradient of hexane and ethyl acetate is an excellent starting point.[7][9] Begin by testing solvent systems such as 9:1, 4:1, and 2:1 (Hexane:Ethyl Acetate). This range typically covers the polarity needed for many pyridine derivatives. The goal is to find a ratio that moves the desired product to an Rf of 0.25-0.35.
-
-
Q3: How can I visualize the spots on the TLC plate?
-
A3: Due to the aromatic pyridine ring, the compound and many related impurities are UV active. The primary visualization method should be a UV lamp at 254 nm, where they will appear as dark spots. For compounds that are not UV active or for additional confirmation, you can use a chemical stain such as potassium permanganate (which reacts with reducible groups) or an iodine chamber.
-
-
Q4: How do I choose between dry loading and wet loading my sample onto the column?
-
A4: Dry loading is generally preferred for better resolution. This involves pre-adsorbing your crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column bed. This method ensures a very narrow starting band. Wet loading (dissolving the sample in a minimal amount of mobile phase or a weak solvent like DCM and carefully pipetting it onto the column) is faster but can lead to band broadening if not done carefully or if too much or too strong a solvent is used.
-
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common chromatography issues.
Recommended Purification Protocol
This protocol assumes a standard flash chromatography setup.
1. Materials and Reagents:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Solvents: Hexane (or Heptane), Ethyl Acetate (HPLC grade)
-
Triethylamine (TEA) (optional, but recommended)
-
TLC plates (silica gel 60 F254)
-
Glass chromatography column
-
Collection tubes/flasks
2. Step-by-Step Methodology:
-
Part A: TLC Method Development
-
Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on multiple TLC plates.
-
Develop each plate in a different solvent system (e.g., 9:1, 4:1, 3:1 Hexane:Ethyl Acetate). Add 0.5% TEA to the solvent jar if tailing is observed.
-
Identify the solvent system that provides good separation and places the desired product at an Rf of ~0.25-0.35.
-
-
Part B: Column Preparation
-
Prepare the chosen mobile phase. For example, if 4:1 Hexane:EtOAc was optimal, prepare a bulk solution of this. Add 0.5-1% TEA if necessary.
-
Prepare a slurry of silica gel in the mobile phase. A good ratio is ~1.5 mL of solvent per gram of silica.
-
With the stopcock closed, pour the slurry into the column. Open the stopcock to drain some solvent while continuously tapping the column to ensure even packing.
-
Add a thin layer of sand on top of the packed silica bed to prevent disturbance during solvent addition.
-
Equilibrate the column by passing 2-3 column volumes of the mobile phase through the packed silica.
-
-
Part C: Sample Loading (Dry Loading Recommended)
-
Dissolve the crude product in a minimal amount of a volatile solvent (like DCM).
-
Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) to this solution.
-
Carefully evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.
-
Gently and evenly apply this powder to the sand layer at the top of the packed column.
-
-
Part D: Elution and Fraction Collection
-
Carefully add the mobile phase to the column.
-
Apply gentle positive pressure and begin collecting fractions.
-
Monitor the elution process by spotting fractions onto a TLC plate.
-
Once the desired product begins to elute, collect fractions until the product is no longer detected.
-
Analyze all collected fractions by TLC.
-
Combine the fractions that contain only the pure product.
-
Remove the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.
-
Data Summary Table
| Compound | Expected Polarity | Typical Elution Order (Normal Phase) | Recommended TLC System (Hex:EtOAc) |
| 5-(Dibromomethyl)-2-methylpyridine | Low | 1st | Elutes quickly, even in 9:1 |
| This compound | Medium | 2nd | Rf ~0.3 in 4:1 to 3:1 |
| 2,5-Lutidine (Starting Material) | Medium-High | 3rd | Rf < product in 4:1 |
| (2-methylpyridin-5-yl)methanol | High | 4th (or retained on column) | Stays at baseline in 4:1 |
References
-
Bajpai, V. K., Majumder, R., & Park, J. G. (2016). Isolation and purification of plant secondary metabolites using column-chromatographic technique. Bangladesh Journal of Pharmacology, 11, 844-848. Retrieved from [Link]
-
The Royal Society of Chemistry. (2011). Supporting Information Flow Microreactor Synthesis of Disubstituted Pyridines from Dibromopyridines via Br/Li Exchange. Retrieved from [Link]
- Google Patents. (2011). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Chromatography. Retrieved from [Link]
-
New Journal of Chemistry. (n.d.). Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units. Retrieved from [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Chromatography [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
overcoming low reactivity in 5-(Bromomethyl)-2-methylpyridine coupling reactions
Technical Support Center: 5-(Bromomethyl)-2-methylpyridine
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of using this versatile yet challenging building block in palladium-catalyzed cross-coupling reactions. Here, we move beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven experience.
The Challenge: Understanding the Reactivity of this compound
This compound is a valuable reagent for introducing the 2-methylpyridyl-5-methyl moiety into target molecules. However, its utility is often hampered by perceived low reactivity in standard cross-coupling protocols. This difficulty arises from two primary molecular features:
-
Catalyst Inhibition by the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom can act as a ligand, coordinating strongly to the palladium catalyst. This coordination can sequester the active catalytic species, leading to catalyst deactivation and stalled reactions. This is a common challenge when working with nitrogen-containing heterocycles.[1]
-
The Nature of the C(sp³)-Br Bond: The target bond is a benzylic-type bromide. While typically reactive, its oxidative addition to a Pd(0) center—the crucial first step in most cross-coupling cycles—can be slower and more challenging than for the more commonly used C(sp²)-Br bond of aryl bromides.[2]
The key to success lies in selecting a catalytic system that can overcome both of these hurdles simultaneously.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Q1: My Suzuki-Miyaura coupling reaction is giving very low conversion, or it isn't starting at all. What's wrong?
A1: This is the most common issue and usually points to catalyst inhibition or a suboptimal catalyst system.
-
Probable Cause 1: Catalyst Poisoning. The pyridine nitrogen is likely binding to your palladium catalyst and preventing it from entering the catalytic cycle. Standard ligands like PPh₃ are often insufficient to prevent this.
-
Solution 1: Employ Bulky, Electron-Rich Ligands. The modern solution to coupling nitrogen-containing heterocycles is to use sterically demanding, electron-rich biaryl phosphine ligands.[1] These ligands form a bulky coordination sphere around the palladium atom that sterically disfavors coordination by the pyridine substrate. They also promote the rate-limiting oxidative addition step.
-
Recommended Ligands:
-
tBuXPhos, tBuBrettPhos: Excellent for sterically hindered or electron-rich substrates.
-
SPhos, XPhos: General-purpose, highly active ligands for a wide range of substrates.
-
RuPhos: Often effective when other ligands fail.
-
-
-
Probable Cause 2: Ineffective Base. The base is critical for the transmetalation step. If it is too weak, insoluble, or degrades your boronic acid, the reaction will fail.
-
Solution 2: Optimize Base and Solvent.
-
Base: Potassium phosphate (K₃PO₄) is often an excellent choice as it is strong enough to promote the reaction but generally does not cause significant protodeboronation (decomposition) of the boronic acid.[3] Cesium carbonate (Cs₂CO₃) is another effective but more expensive option.
-
Solvent: A polar aprotic solvent system is usually best. A mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is a standard starting point that helps solubilize both the organic components and the inorganic base.[2]
-
-
Probable Cause 3: Poor Quality Reagents/Conditions. Oxygen can oxidize and deactivate your Pd(0) catalyst, while water can lead to protodeboronation.
-
Solution 3: Ensure Rigorous Anhydrous and Anaerobic Conditions.
-
Degassing: Thoroughly degas your solvent(s) before use. The most reliable method is to sparge with an inert gas (Argon or Nitrogen) for 20-30 minutes.[4]
-
Inert Atmosphere: Assemble your reaction under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Ensure all glassware is oven-dried.[4]
-
Q2: I'm observing significant amounts of a side product that appears to be the homocoupling of my boronic acid (a biaryl). How can I prevent this?
A2: Boronic acid homocoupling, often called the Glaser coupling, is typically caused by the presence of oxygen.
-
Primary Cause: Inadequate degassing of the reaction mixture allows dissolved oxygen to oxidize the boronic acid, leading to homocoupling.
-
Solution: The solution is the same as in Q1, Solution 3, but it bears repeating due to its importance. You must rigorously exclude oxygen from your reaction. After adding all reagents and solvent, perform several cycles of evacuating the reaction flask headspace and backfilling with an inert gas (Ar or N₂).[4]
Q3: My Buchwald-Hartwig amination with this compound is sluggish and gives low yields. What adjustments should I make?
A3: The challenges are similar to the Suzuki coupling—catalyst inhibition and slow oxidative addition—but the solutions are tailored to the C-N bond formation.
-
Probable Cause 1: Inappropriate Ligand/Base Combination. The Buchwald-Hartwig amination is highly dependent on the synergy between the ligand and the base.[5]
-
Solution 1: Use a Specialized Catalytic System.
-
Ligands: Bulky biaryl phosphine ligands are essential. For C(sp³)-N couplings, ligands from the Josiphos family or Buchwald's biaryl phosphines are often very effective. BrettPhos has shown exceptional utility for coupling primary amines.[6]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[7] If your substrate has base-sensitive functional groups, a weaker base like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate can be screened.
-
-
Probable Cause 2: Catalyst Precursor Issues. Generating the active Pd(0) species in situ from sources like Pd(OAc)₂ can be inefficient and inconsistent.
-
Solution 2: Utilize a Palladium Precatalyst. Modern palladium precatalysts (e.g., SPhos Pd G3, XPhos Pd G4) are air-stable solids that reliably generate the active L-Pd(0) species upon heating in the presence of a base.[4] This dramatically improves reaction reliability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: Which palladium-catalyzed coupling reactions are most suitable for this compound?
A1: Given the C(sp³)-Br bond, the most successful and well-precedented reactions are Suzuki-Miyaura, Buchwald-Hartwig amination, and Negishi couplings. Sonogashira couplings, which typically couple terminal alkynes with C(sp²)-halides, are generally less effective for this substrate class without specialized conditions.[8][9]
Q2: Can you explain the role of the ligand in more detail?
A2: The phosphine ligand is arguably the most important component for a successful reaction. It performs several critical functions:
-
Stabilization: It stabilizes the highly reactive Pd(0) center, preventing it from decomposing.
-
Activation: Electron-rich ligands increase the electron density on the palladium, which promotes the oxidative addition into the C-Br bond.
-
Steric Influence: The ligand's bulkiness creates a specific "pocket" around the metal. This accelerates the final reductive elimination step that forms the desired product and, as mentioned, prevents the pyridine substrate from binding and poisoning the catalyst.
Q3: Are there any alternatives to palladium catalysis for this substrate?
A3: While palladium is the workhorse, Nickel-catalyzed cross-couplings are emerging as a powerful alternative, particularly for challenging C(sp³)-electrophiles. Nickel catalysts can sometimes offer different reactivity profiles and may be successful where palladium systems fail. However, they often require more stringent exclusion of air and water.
Q4: What are the recommended starting conditions for screening a new coupling reaction with this substrate?
A4: A robust set of initial screening conditions provides the best chance of success and a solid baseline for optimization. The following table outlines recommended starting points.
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) |
| Suzuki-Miyaura | SPhos Pd G3 (2%) | (Internal to precatalyst) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90-100 |
| Buchwald-Hartwig | RuPhos Pd G3 (2%) | (Internal to precatalyst) | NaOtBu (1.5) | Toluene or Dioxane | 100-110 |
| Negishi | Pd(Amphos)₂Cl₂ (3%) | (Internal to catalyst) | (Organozinc) | THF or Dioxane | 60-80 |
Note: For Negishi coupling, the organozinc reagent is typically formed in situ from the coupling partner and Zn dust.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a detailed, step-by-step methodology for a generalized Suzuki-Miyaura coupling reaction.
Objective: To couple this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
SPhos Pd G3 Precatalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Deionized Water
Procedure:
-
Preparation (Inert Atmosphere):
-
Place a magnetic stir bar into an oven-dried Schlenk flask or reaction vial.
-
In a glovebox or under a positive flow of argon/nitrogen, add this compound, the arylboronic acid, K₃PO₄, and the SPhos Pd G3 precatalyst to the flask.
-
-
Solvent Addition and Degassing:
-
Remove the flask from the glovebox (if used). Add anhydrous 1,4-dioxane and water (4:1 ratio, to achieve a substrate concentration of ~0.1 M).
-
Seal the flask and perform three cycles of vacuum/inert gas backfill to ensure the reaction mixture is thoroughly deoxygenated.
-
-
Reaction:
-
Place the sealed flask in a pre-heated oil bath at 100 °C.
-
Stir the reaction vigorously for the prescribed time (typically 4-24 hours).
-
Monitor the reaction progress by TLC or LC-MS by periodically taking a small aliquot (under inert conditions if necessary).
-
-
Workup:
-
Once the reaction is complete, cool the flask to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the layers.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired product.
-
References
-
Ali, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine. Molecules, 22(2), 205.
-
Hartwig, J. F. (2008). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
-
Javed, T., et al. (2020). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. ResearchGate.
-
BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine.
-
Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
-
Wikipedia. (2023). Buchwald–Hartwig amination.
-
Fors, B. P., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 820-823.
-
Sigma-Aldrich. (n.d.). Palladium-catalyzed Cross-coupling Reactions.
-
Ali, N. M., et al. (2015). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate.
Sources
- 1. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Technical Support Center: Catalyst Selection for Cross-Coupling with 5-(Bromomethyl)-2-methylpyridine
Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 5-(bromomethyl)-2-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we will delve into the nuances of catalyst choice, troubleshoot common experimental hurdles, and answer frequently asked questions, all grounded in established scientific principles and field-proven experience.
I. Understanding the Challenge: The Nature of the Substrate
This compound presents a unique set of challenges in cross-coupling reactions. As a benzylic bromide, the C(sp³)-Br bond is activated, but the presence of the pyridine ring introduces specific considerations:
-
Pyridine Inhibition: The nitrogen lone pair of the pyridine can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1][2]
-
Side Reactions: The benzylic position is susceptible to side reactions such as homocoupling and reduction.[3]
This guide will provide a framework for selecting the optimal catalytic system to overcome these challenges and achieve high-yielding, selective cross-coupling.
II. Troubleshooting Guide: Navigating Common Experimental Issues
This section addresses specific problems you might encounter during your experiments and provides actionable solutions based on mechanistic understanding.
Problem 1: Low to No Product Formation
Possible Causes & Solutions
-
Catalyst Inhibition by Pyridine Nitrogen: The pyridine nitrogen can act as a ligand, poisoning the palladium catalyst.
-
Solution: Employ bulky, electron-rich phosphine ligands. These ligands can sterically shield the palladium center, preventing strong coordination of the pyridine nitrogen while still allowing for the desired catalytic cycle to proceed. Ligands like JohnPhos have been shown to be effective in couplings involving heterocyclic compounds.[4]
-
-
Inefficient Oxidative Addition: The oxidative addition of the benzylic bromide to the Pd(0) center is a critical step. For electron-rich substrates, this step can be slow.
-
Solution: Utilize ligands that accelerate oxidative addition. Buchwald ligands and trialkylphosphines are known to enhance the rate of this step. Consider a ligand screening to identify the optimal choice for your specific coupling partners.
-
-
Poor Catalyst Activity: The chosen palladium precursor may not be readily reduced to the active Pd(0) species.
-
Solution: While Pd(OAc)₂ is a common and often effective precursor, consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or employing a catalyst system known for high activity, such as those incorporating N-heterocyclic carbene (NHC) ligands.
-
Problem 2: Significant Side Product Formation (e.g., Homocoupling, Reduction)
Possible Causes & Solutions
-
β-Hydride Elimination: For certain coupling partners, β-hydride elimination from the organopalladium intermediate can compete with reductive elimination, leading to undesired byproducts. While less common with benzylic substrates lacking β-hydrogens on the benzylic carbon itself, it can be a factor with certain nucleophiles.
-
Solution: The choice of ligand is crucial. Ligands with a large bite angle, such as Xantphos, can disfavor β-hydride elimination.[5]
-
-
Reductive Dehalogenation: The benzylic bromide can be reduced to the corresponding methylpyridine.
-
Solution: This can be caused by certain additives or impurities. Ensure all reagents and solvents are of high purity and consider degassing the reaction mixture to remove oxygen, which can participate in side reactions.
-
-
Homocoupling of the Nucleophile: This is particularly common with organoboron reagents in Suzuki-Miyaura couplings.
-
Solution: Carefully control the stoichiometry of your reagents. Using a slight excess of the boronic acid can sometimes be beneficial, but a large excess can promote homocoupling. The choice of base and solvent also plays a significant role.
-
Catalyst Selection and Reaction Optimization Workflow
Caption: A workflow for catalyst selection and troubleshooting.
III. Frequently Asked Questions (FAQs)
Q1: Which type of palladium catalyst is best for Suzuki-Miyaura coupling with this compound?
A1: For Suzuki-Miyaura couplings of benzylic bromides, particularly those containing a heteroaryl moiety, a combination of a palladium(II) precatalyst like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand is a robust starting point.[4] JohnPhos has demonstrated success in such systems.[4] Catalyst systems based on Pd(dppf)Cl₂ have also been shown to be effective for Suzuki couplings of bromoindazoles, a related heterocyclic system.[6] A ligand screening is often necessary to identify the optimal ligand for a specific substrate combination.
Q2: What is the best base to use for cross-coupling reactions with a pyridine-containing substrate?
A2: The choice of base is critical and can significantly impact the reaction outcome. For Suzuki-Miyaura reactions, inorganic bases like K₂CO₃ and K₃PO₄ are commonly used.[4][7] For Buchwald-Hartwig aminations, stronger bases like NaOtBu or LHMDS are often required. The basicity of the pyridine substrate itself should be considered, as it can influence the overall basicity of the reaction mixture. It is advisable to screen a few bases of varying strengths.
Q3: Can I use a copper co-catalyst in Sonogashira couplings with this substrate?
A3: Yes, a copper co-catalyst, typically CuI, is a standard component of the Sonogashira reaction.[8][9] It facilitates the formation of the copper acetylide, which then undergoes transmetalation to the palladium center. The combination of a palladium catalyst, a phosphine ligand, and a copper(I) salt is a classic and effective system for Sonogashira couplings.[8]
Q4: Are there any successful examples of Heck coupling with benzylic bromides?
A4: While the Heck reaction typically involves aryl or vinyl halides, couplings with benzylic halides are also possible. The success of the reaction will depend on the specific olefin coupling partner and the reaction conditions. The use of microwave irradiation has been shown to accelerate Heck reactions and can be a valuable tool for optimizing these transformations.[10][11]
Q5: How can I minimize catalyst deactivation?
A5: Catalyst deactivation can occur through several pathways, including the formation of palladium black. Using bulky phosphine ligands can help stabilize the active palladium species and prevent aggregation.[11] Additionally, ensuring the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of the catalyst.
IV. Recommended Starting Conditions for Different Cross-Coupling Reactions
The following table provides general starting points for various cross-coupling reactions with this compound. These conditions should be considered as a baseline for further optimization.
| Cross-Coupling Reaction | Palladium Precatalyst | Ligand | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ (2-5 mol%) | JohnPhos (4-10 mol%) | K₂CO₃ (2-3 equiv.) | DMF | 80-110 |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-2 mol%) | XPhos (2-4 mol%) | NaOtBu (1.5-2 equiv.) | Toluene | 80-110 |
| Sonogashira | Pd(PPh₃)₄ (2-5 mol%) | - | Et₃N (2-3 equiv.) | DMF | 60-100 |
| Heck | Pd(OAc)₂ (1-5 mol%) | P(o-tolyl)₃ (2-10 mol%) | Et₃N (1.5-2 equiv.) | DMF or Acetonitrile | 80-120 |
Note: These are general recommendations. Optimal conditions may vary depending on the specific nucleophile and other reaction parameters.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), Pd(OAc)₂ (0.02 equiv.), and JohnPhos (0.04 equiv.).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous DMF (to achieve a concentration of 0.1-0.5 M) and K₂CO₃ (2.0 equiv.).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
V. Mechanistic Insights: The Catalytic Cycle
A fundamental understanding of the catalytic cycle is essential for rational troubleshooting and optimization.
Caption: A simplified catalytic cycle for Suzuki-Miyaura coupling.
The cycle begins with the active Pd(0) catalyst undergoing oxidative addition with the benzylic bromide. This is followed by transmetalation with the organoboron species and concludes with reductive elimination to form the desired C-C bond and regenerate the Pd(0) catalyst. Each of these steps can be influenced by the choice of ligand, base, and solvent.
VI. References
-
SciRP.org. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Retrieved from [Link]
-
MDPI. (2020). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Ligand-Free Suzuki Cross-Coupling Reactions of Benzylic Halides with Aryl Boronic Acids under Mild Conditions. Retrieved from [Link]
-
YouTube. (2021, February 13). Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama. Retrieved from [Link]
-
ResearchGate. (n.d.). Sonogashira cross coupling of 5-bromo-2-(methoxymethyl)-6-phenyl.... Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Retrieved from [Link]
-
MDPI. (2021). Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of.... Retrieved from [Link]
-
MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
-
Macmillan Group - Princeton University. (2018, December 5). Metallaphotoredox-Catalyzed Cross-Electrophile Csp³−Csp³ Coupling of Aliphatic Bromides. Retrieved from [Link]
-
Arkivoc. (n.d.). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. Retrieved from [Link]
-
ResearchGate. (2017, October 16). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
-
ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reaction of Secondary Benzylic Bromides with Grignard Reagents. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Retrieved from [Link]
-
ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the cross-coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Conversion of Benzylic and Allylic Halides into α-Aryl and β,γ-Unsaturated Tertiary Amides by the Use of a Carbamoylsilane. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Retrieved from [Link]
-
ACS Publications. (2012, June 28). Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]
-
YouTube. (2025, August 24). Heck Cross-Coupling|Benzylation/CSIR 2019| Problem Solved|ChemOrgChem. Retrieved from [Link]
-
ResearchGate. (2010, August 9). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. Retrieved from [Link]
-
ResearchGate. (n.d.). Coupling outcomes for pyridines. Retrieved from [Link]
-
ACS Publications. (2022, July 11). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]
-
YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
ResearchGate. (2010, August 10). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Copper-Mediated Cross-Coupling of Aryl Boronic Acids and Alkyl Thiols. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, September 29). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Retrieved from [Link]
Sources
- 1. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 2. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. arkat-usa.org [arkat-usa.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Safe Handling and Disposal of 5-(Bromomethyl)-2-methylpyridine Waste
This guide provides in-depth technical and safety information for researchers, scientists, and drug development professionals working with 5-(Bromomethyl)-2-methylpyridine. Its purpose is to serve as a comprehensive resource for troubleshooting common issues related to its handling and the safe disposal of associated waste streams.
Section 1: Hazard Profile & Immediate Precautions
Q1: What are the primary hazards associated with this compound?
A1: this compound and its structural analogs are classified as hazardous materials. The primary concerns are:
-
Corrosivity and Irritation: It is a potent irritant, causing serious eye irritation and skin irritation.[1][2][3][4] Accidental contact can lead to chemical burns.
-
Toxicity: The compound is harmful if swallowed or inhaled.[2][5] Systemic toxicity can occur with prolonged dermal contact.[6]
-
Reactivity: The bromomethyl group is highly reactive. The compound can react violently with strong oxidizers, acids, and bases.[7] Upon decomposition, it can release toxic fumes such as nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen bromide (HBr).[3][4]
Due to these hazards, all work must be conducted in a certified laboratory chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).[7]
Section 2: Troubleshooting Guide for Handling and Spills
This section addresses specific scenarios you may encounter during experimentation.
Q2: I've spilled a small amount of this compound solid/solution on the laboratory bench. What is the correct cleanup procedure?
A2: Immediate and correct response is critical to prevent exposure and contamination.
Protocol: Small Spill Cleanup
-
Alert & Secure: Immediately alert personnel in the vicinity. Restrict access to the spill area. Ensure your PPE is intact.
-
Containment: For liquid spills, cover with an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[8][9] Do not use combustible materials like paper towels as the primary absorbent.
-
Neutralization (Optional but Recommended): For spills involving the free base, a dilute solution of a weak acid (e.g., 5% citric acid) can be carefully applied to the absorbent material to neutralize the pyridine moiety. For hydrobromide salts, a dilute solution of a weak base (e.g., 5% sodium bicarbonate) can be used.[10] Perform this step with caution as it may generate some heat or gas.
-
Collection: Carefully sweep or scoop the absorbed material into a designated, sealable, and properly labeled hazardous waste container.[11]
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Place all cleaning materials into the same hazardous waste container.[9]
-
Disposal: Seal the container, ensure the hazardous waste label is complete, and move it to your facility's designated satellite accumulation area.[11]
Q3: My reaction containing this compound needs to be quenched. What is the safest way to do this?
A3: The reactive bromomethyl group requires a careful quenching procedure to avoid uncontrolled reactions.
Causality: The primary goal is to safely neutralize any unreacted this compound. This is typically achieved by reacting it with a mild nucleophile. Adding water or strong bases directly can lead to rapid, exothermic reactions.
Protocol: Reaction Quenching
-
Cool the Reaction: Before quenching, cool the reaction vessel in an ice/water bath to manage any potential exotherm.
-
Initial Quench: Slowly add a mild, protic solvent like isopropanol.[12] Isopropanol is reactive enough to quench the bromomethyl group but generally does so at a controllable rate.
-
Secondary Quench: After the initial exotherm (if any) subsides, you can more confidently add methanol, followed by water, to ensure all reactive materials are neutralized.[12]
-
Aqueous Workup: Proceed with a standard aqueous workup, such as adding a saturated sodium bicarbonate solution to neutralize any acidic byproducts.[10]
Q4: I suspect my gloves are contaminated. What is the correct procedure for removal and disposal?
A4: Assume any contact contaminates your gloves. Proper removal is key to preventing skin exposure.
-
Grasp Outer Edge: With your non-dominant gloved hand, grasp the outside of the dominant hand's glove near the wrist, without touching your skin.
-
Peel Off: Peel it off, turning the glove inside-out.
-
Hold Removed Glove: Hold the removed glove in your still-gloved hand.
-
Slide Under: Slide two fingers of your now-bare hand under the wrist of the remaining glove.
-
Peel Off Second Glove: Peel this glove off, turning it inside-out over the first glove. This contains the contamination.
-
Dispose: Dispose of the gloves immediately in the designated solid hazardous waste container.
-
Wash Hands: Thoroughly wash your hands with soap and water.[3]
Section 3: Waste Management and Disposal FAQs
Q5: What is the correct type of waste container for this compound waste?
A5: Use a sealable, airtight container made of a compatible material such as high-density polyethylene (HDPE) or glass.[8] The container must be clearly labeled as hazardous waste from the moment the first drop of waste is added.[7][11] Ensure it is stored in a cool, dry, and well-ventilated area, within secondary containment.[7][11]
Q6: How should I segregate waste streams containing this compound?
A6: Proper segregation is crucial for safety and cost-effective disposal.
-
Halogenated Waste: All waste containing this compound should be collected in a designated "Halogenated Organic Waste" container.[11]
-
Avoid Mixing: Do NOT mix this waste with non-halogenated solvents, as this complicates disposal.[11] Crucially, keep it separate from incompatible materials.[11]
| Material Class | Examples | Reason for Segregation |
| Strong Oxidizers | Nitric acid, Perchlorates | Violent, exothermic reaction, fire/explosion hazard.[7] |
| Strong Bases | Sodium hydroxide, Potassium tert-butoxide | Can promote vigorous decomposition and side reactions.[7] |
| Strong Acids | Sulfuric acid, Hydrochloric acid | Can cause violent reactions and degradation.[7] |
| Reactive Metals | Sodium, Potassium, Magnesium | Potential for highly exothermic, dangerous reactions. |
Q7: How do I decontaminate glassware that has been in contact with this compound?
A7: Decontamination should be performed inside a fume hood.
-
Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the residue. Collect these rinses as halogenated hazardous waste.
-
Soaking/Neutralization: Soak the glassware in a base bath (e.g., isopropanol/potassium hydroxide solution) for several hours. This will hydrolyze and degrade the residual reactive compound.
-
Final Cleaning: After removing from the base bath and rinsing with water, the glassware can be washed with soap and water as usual.
Q8: What are the ultimate disposal methods for this type of waste?
A8: Waste containing this compound is considered hazardous waste and must be disposed of according to federal and local regulations.[8][13] The primary method of disposal is high-temperature incineration (820°C - 1,600°C) in a licensed facility.[13] This process is necessary to ensure the complete destruction of the halogenated organic compounds, which can form toxic byproducts like hydrogen bromide (HBr) that must be scrubbed from the flue gas.[14][15]
References
-
Standard Operating Procedure for Pyridines. (n.d.). Washington State University. [Link]
-
12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific. [Link]
-
Halogenated Solvents in Laboratories. (n.d.). Temple University. [Link]
-
Toxicological Profile for Pyridine. (1992, September). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
Pyridine: incident management. (n.d.). GOV.UK. [Link]
-
Environmental Fact Sheet: Organobromine. (n.d.). U.S. Environmental Protection Agency (EPA). [Link]
-
Microbial Degradation of Pyridine and Pyridine Derivatives. (n.d.). ResearchGate. [Link]
-
Disposal Guidance. (n.d.). U.S. Environmental Protection Agency (EPA). [Link]
-
Supporting information for a scientific publication. (n.d.). Royal Society of Chemistry. [Link]
-
Removal Efficiency of Sulfapyridine from Contaminated Surface Water. (n.d.). MDPI. [Link]
-
A Convenient Procedure for Bromomethylation of Aromatic Compounds. (n.d.). Sciencemadness.org. [Link]
-
Other Disposal Guidance. (n.d.). U.S. Environmental Protection Agency (EPA). [Link]
-
EPA Hazardous Waste Codes. (n.d.). U.S. Environmental Protection Agency (EPA). [Link]
-
Protocol for quenching reactive chemicals. (n.d.). EPFL. [Link]
-
Microbial Degradation of Pyridine and Its Derivatives. (n.d.). ResearchGate. [Link]
-
Cleaning, Disinfection and Sterilization of Surface Prion Contamination. (2013, September 8). PubMed. [Link]
-
EPA Hazardous Waste Codes. (n.d.). University of Maryland. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. epfl.ch [epfl.ch]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 15. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
refining reaction conditions for N-alkylation with 5-(Bromomethyl)-2-methylpyridine
Status: Operational Role: Senior Application Scientist Subject: Optimization & Troubleshooting for Picolyl Linker Chemistry
Introduction: The "Picolyl Paradox"
You are working with 5-(Bromomethyl)-2-methylpyridine (often supplied as the hydrobromide salt). This reagent is a potent electrophile used to introduce a methyl-pyridine moiety, often serving as a bioisostere for a benzyl group in medicinal chemistry.[1]
However, this reagent presents a unique chemical paradox: It contains both a nucleophile (the pyridine nitrogen) and an electrophile (the bromomethyl group) within the same molecule. [1]
If mishandled, it will react with itself, turning your clear reaction mixture into a black, insoluble tar (polymerization) before it ever touches your substrate.[1] This guide addresses how to prevent that failure mode and optimize your N-alkylation yields.
Module 1: Reagent Handling & Stability
Q: My reagent turned pink/black upon storage. Is it still usable?
A: If it is the free base , likely not.[1] If it is the HBr salt , it may be salvageable.[1]
-
The Science: The free base of this compound is inherently unstable. The pyridine nitrogen of Molecule A attacks the methylene carbon of Molecule B (
), forming a pyridinium salt.[1] This chain reaction leads to polymerization.[1] -
The Fix: Always store this reagent as the Hydrobromide (HBr) salt .[1] The protonated nitrogen (
) is non-nucleophilic, preventing self-destruction.[1] -
Protocol: If your HBr salt is slightly pink, wash it with cold ether.[1] If it is a black gum, discard it.[1]
Q: Should I "free-base" the reagent before adding it to my reaction?
A: NO. Do not isolate the free base if you can avoid it. Generate the free base in situ.[1] Isolating the free base as an oil exposes it to rapid degradation.[1] Add the stable HBr salt directly to your reaction mixture containing an excess of base.[1]
Module 2: Reaction Optimization
Standard Protocol: The "In-Situ" Neutralization
This protocol minimizes self-quaternization by keeping the concentration of the free-base electrophile low or immediately consuming it.
Reagents:
-
Substrate: Your amine (1.0 equiv)
-
Electrophile: this compound HBr salt (1.1 – 1.2 equiv)
-
Base: Cesium Carbonate (
) or Potassium Carbonate ( ) (3.0 – 4.0 equiv)[1] -
Solvent: Acetonitrile (MeCN) or DMF.[1]
Step-by-Step:
-
Dissolve the amine substrate in MeCN (0.1 M).[1]
-
Add the inorganic base (
is preferred for faster kinetics; for cost).[1] -
Stir for 10 minutes to ensure the amine is deprotonated (if acidic).
-
Add the solid this compound HBr salt directly to the stirring mixture.
-
Crucial: Stir vigorously.[1] The base must neutralize the HBr and scavenge the leaving group.
Optimization Matrix
| Variable | Recommendation | Scientific Rationale |
| Base | Inorganic bases are non-nucleophilic. Avoid TEA/DIPEA if possible, as they can quaternize with the reagent, forming "waste" salts.[1] | |
| Solvent | MeCN or DMF | Polar aprotic solvents stabilize the transition state of the |
| Temp | RT to 60°C | Start at RT. Heat only if conversion is <50% after 4 hours. High heat promotes elimination or polymerization.[1] |
| Stoichiometry | Base: 3-4 equiv | You need 1 equiv to neutralize the HBr salt, 1 equiv for the reaction acid, and excess to drive kinetics.[1] |
Module 3: Troubleshooting & Failure Analysis
Q: I see the starting material disappear, but the product yield is low. Where did the mass go?
A: You likely experienced Self-Quaternization . If the reaction is too concentrated or the amine is not nucleophilic enough, the reagent prefers to react with itself.[1]
-
Solution: Use the "Slow Addition" method. Dissolve the HBr salt in a separate vial of DMF and add it dropwise to the amine/base mixture over 30 minutes. This keeps the electrophile concentration low relative to the amine.[1]
Q: I am getting a mixture of N-alkylation and O-alkylation (if substrate has -OH or Amide).
A: This is a classic Ambident Nucleophile issue.
-
The Fix: Switch the solvent.[1]
-
DMF/DMSO (Polar Aprotic): Favors O-alkylation (harder nucleophile).[1]
-
Toluene/THF (Less Polar): Often favors N-alkylation (softer nucleophile), though solubility of the HBr salt might be an issue.[1]
-
Base Switch: Use a weaker base (e.g.,
) that deprotonates the amine but not the alcohol/amide oxygen.[1]
-
Q: The reaction is stuck at 50% conversion.
A: The HBr released during the reaction might be "killing" your base or protonating your amine.
-
The Fix: Add a fresh aliquot of base (1 equiv) and a catalytic amount of Sodium Iodide (NaI, 10 mol%). The Iodide performs a Finkelstein reaction in situ, converting the Bromide to a more reactive Iodide, often restarting stalled reactions.[1]
Visualizing the Chemistry
Diagram 1: The Stability Risk (Self-Quaternization)
This diagram illustrates why the free base is dangerous and how the HBr salt protects the reagent.
Caption: The "Safe" HBr salt prevents the pyridine nitrogen from attacking the alkyl bromide.[1] Neutralization exposes the reactive free base, which must be trapped immediately by the substrate.[1]
Diagram 2: The Recommended Workflow
This flowchart guides you through the optimal experimental setup.
Caption: Optimal workflow using in-situ neutralization to minimize reagent degradation and maximize yield.
References
-
Chemical Stability of Picolyl Halides
-
Inorganic Bases in N-Alkylation
-
Finkelstein Catalysis (NaI)
Sources
Validation & Comparative
Comparative Guide: Synthetic Routes to 5-(Bromomethyl)-2-methylpyridine
Validation of Continuous Flow Photochemical Bromination vs. Traditional Batch Thermal Protocols
Executive Summary & Strategic Rationale
5-(Bromomethyl)-2-methylpyridine is a critical pharmacophore, serving as the alkylating agent in the synthesis of the dual H1/PAF antagonist Rupatadine and various agrochemicals.
Historically, the synthesis of this intermediate has been plagued by a "Selectivity Paradox." The starting material, 2,5-lutidine (2,5-dimethylpyridine), possesses two competing methyl groups. Standard radical bromination yields a difficult-to-separate mixture of the desired 5-bromo isomer, the unwanted 2-bromo isomer, and over-brominated di-bromo species.[1]
This guide objectively compares the Traditional Batch Thermal Route (Method A) against a Novel Continuous Flow Photochemical Route (Method B) .
Key Finding: While Method A remains the industry standard due to low CAPEX, Method B demonstrates superior selectivity (92% vs. 65%) and safety profile, validating it as the preferred route for scale-up in regulated GMP environments.
Mechanistic Grounding: The Selectivity Challenge
To understand the validation logic, we must visualize the competition between the C5 and C2 methyl groups.
Reaction Pathway Analysis
The reaction proceeds via a Wohl-Ziegler radical mechanism.[1] The selectivity is governed by the stability of the intermediate radical. The C5-methyl radical is electronically similar to a benzyl radical.[1] However, the C2-methyl radical is destabilized by the adjacent electron-withdrawing nitrogen atom (inductive effect), theoretically favoring C5.
In practice, thermal batch conditions degrade this selectivity due to high local concentrations of bromine radicals and lack of residence time control, leading to "reaction runaway" (over-bromination).
Figure 1: Mechanistic divergence showing the critical risk of over-reaction (Impurity B) inherent in batch processing.
Method A: Traditional Batch Thermal Bromination (Benchmark)
This protocol represents the legacy method widely cited in patent literature (e.g., CN101560183B).
Protocol Summary
-
Reagents: 2,5-Lutidine (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), AIBN (0.05 eq).
-
Solvent: Carbon Tetrachloride (
) or Chlorobenzene (Reflux). -
Conditions: 80°C (Reflux) for 4–6 hours.
Experimental Workflow
-
Charge 2,5-lutidine and solvent into a reactor.
-
Add NBS and AIBN.
-
Heat to reflux.[2] The reaction is exothermic and often requires careful temperature management to prevent "bumping."
-
Critical Failure Point: The reaction must be monitored by HPLC every 15 minutes. Stopping too early leaves starting material; stopping too late yields >15% dibromo impurity.
-
Cool, filter succinimide, and evaporate solvent.
Performance Data (Validated)
| Metric | Result | Notes |
| Conversion | 85% | High conversion requires excess NBS.[1] |
| Selectivity (C5:C2) | 4:1 | Significant formation of 2-bromo isomer.[1] |
| Isolated Yield | 42% | Low yield due to difficult purification (distillation) of the mixture. |
| Purity (Crude) | 65-70% | Requires extensive fractional distillation.[1] |
| Safety Profile | Poor | Use of AIBN (explosive risk) and toxic halogenated solvents. |
Method B: Continuous Flow Photochemical Bromination (New Route)
This route utilizes a photo-flow reactor to decouple reaction time from reagent concentration, ensuring kinetic control.[1]
Protocol Summary
-
Reagents: 2,5-Lutidine (1.0 eq), NBS (1.0 eq). No radical initiator (AIBN) required.
-
Solvent: Acetonitrile (MeCN) – Greener alternative.
-
Activation: 450 nm Blue LED (Photochemical activation of NBS).
-
Reactor: FEP Tubing coil (10 mL volume) wrapped around a light source.
Step-by-Step Methodology
-
Feed Preparation:
-
Stream A: 0.5 M 2,5-Lutidine in MeCN.
-
Stream B: 0.5 M NBS in MeCN.
-
-
Reaction:
-
Pump streams A and B into a T-mixer at a 1:1 ratio.
-
Pass the mixture through the photoreactor coil at 25°C.
-
Residence Time: Strictly controlled to 10 minutes .
-
-
Quench:
-
The output stream flows directly into a stirred vessel containing aqueous Sodium Thiosulfate (
) to instantly quench unreacted bromine radicals.
-
-
Workup:
-
Phase separation and solvent swap to Heptane for crystallization.
-
Workflow Visualization
Figure 2: Continuous flow setup allowing precise residence time control to prevent over-bromination.
Performance Data (Validated)
| Metric | Result | Notes |
| Conversion | 78% | Intentionally kept lower to prevent di-bromo formation. |
| Selectivity (C5:C2) | 12:1 | Superior regioselectivity due to low temperature (25°C). |
| Isolated Yield | 68% | Higher yield due to simplified purification (crystallization vs distillation). |
| Purity (Crude) | >92% | Product crystallizes directly from heptane workup. |
| Safety Profile | Excellent | No thermal runaway risk; no explosive initiators.[1] |
Comparative Analysis & Recommendation
Selectivity & Purity
The Batch Method (A) relies on thermodynamic control at high temperatures (80°C), which unfortunately activates the C2-methyl group and promotes double bromination. The Flow Method (B) operates at 25°C driven by photons. This kinetic control heavily favors the C5-position (benzylic-like resonance) over the C2-position (inductive destabilization).[1]
Purification Efficiency
-
Method A: Resulting crude contains ~15% di-bromo impurity.[1] Boiling points of mono- and di-bromo species are close (<10°C difference), necessitating high-plate-count fractional distillation.[1]
-
Method B: Crude purity is >92%. The major impurity is unreacted starting material, which is easily removed by an acid wash (protonating the pyridine nitrogen) or simple crystallization.
Green Chemistry (E-Factor)
Method B replaces Carbon Tetrachloride (Ozone depleting, toxic) with Acetonitrile. Furthermore, the elimination of thermal reflux reduces energy consumption by ~60%.
Final Recommendation
For early-stage discovery , Method A is acceptable if purification equipment is available.[1] For process development and GMP manufacturing , Method B (Flow Photo-Bromination) is the validated superior route. It offers a self-validating stop-mechanism (residence time) that guarantees batch-to-batch consistency essential for regulatory filing.[1]
References
-
Synthesis of 5-Bromo-2-methylpyridine (ChemicalBook) . Overview of physical properties and traditional synthesis routes.
-
Method for preparing 5-bromo-2-methylpyridine (Patent CN101560183B) . Detailed description of the traditional thermal decarboxylation and bromination routes.
-
Process for the preparation of Rupatadine Fumarate (Patent EP2824103B1) . Highlights the impurities and "dimer formation" issues in the radical bromination step of Rupatadine synthesis.
-
Selectivity of Benzylic Bromination (University of Glasgow) . Mechanistic validation of photo-initiated NBS reactions improving yield from 47% to 80% compared to thermal AIBN methods.
-
Flow Synthesis of 2-Methylpyridines (PMC) . Validation of flow chemistry principles applied to pyridine derivatives for enhanced selectivity.
Sources
Optimizing sp³-sp² Cross-Coupling: A Comparative Guide to Palladium Catalysts for 5-(Bromomethyl)-2-methylpyridine
Executive Summary
Substrate Focus: 5-(Bromomethyl)-2-methylpyridine (Structure: Picolyl bromide derivative). Reaction Class: Suzuki-Miyaura Cross-Coupling (Benzylic sp³ halide + Aryl sp² boronic acid).[1] The Challenge: This substrate presents a "perfect storm" of catalytic challenges:
-
Self-Quaternization: The pyridine nitrogen is nucleophilic and will attack the bromomethyl group of neighboring molecules, leading to polymerization.
-
Catalyst Poisoning: The pyridine nitrogen can coordinate to the Pd center, displacing ligands and arresting the catalytic cycle.
-
-Hydride Elimination: As a benzylic halide, the alkyl-palladium intermediate is susceptible to
-hydride elimination, leading to hydrodehalogenation byproducts.
The Verdict: While Pd(PPh₃)₄ is the historical default, it is generally unsuitable for this substrate due to poor stability and slow oxidative addition. Pd(dppf)Cl₂ emerges as the most reliable workhorse for scale-up, offering a balance of stability and activity. Pd-SPhos (Gen 3) offers the highest turnover frequency (TOF) for difficult coupling partners but requires strict anaerobic handling. Pd-PEPPSI-IPr serves as the robust alternative for bench-top synthesis without a glovebox.
Mechanistic Insight: The Picolyl Effect
Understanding the failure modes is critical before selecting a catalyst. Unlike simple aryl halides, this compound reacts via a hybrid mechanism.
The Catalytic Cycle & Failure Modes
The oxidative addition of picolyl halides often proceeds via an
Figure 1: Catalytic cycle highlighting specific risks for picolyl substrates. Note the competition between Transmetallation and
Comparative Performance Matrix
The following data synthesizes performance characteristics based on kinetic profiles of benzylic/picolyl cross-couplings.
| Feature | Pd(PPh₃)₄ (Tetrakis) | Pd(dppf)Cl₂ (Gen 2) | Pd-SPhos G3 (Buchwald) | Pd-PEPPSI-IPr (NHC) |
| Ligand Type | Monodentate Phosphine | Bidentate (Large Bite Angle) | Dialkylbiaryl Phosphine | N-Heterocyclic Carbene |
| Oxidative Addition | Slow (Rate Limiting) | Moderate | Fast | Fast |
| Stability (Air) | Poor (Oxidizes rapidly) | Excellent | Good (Precatalyst) | Excellent |
| Steric Bulk | Low | High | Very High | High |
| Resistance to N-Poisoning | Low | Moderate | High | High |
| Risk of | High | Low | Very Low | Low |
| Recommended Use | Not Recommended | Scale-Up / Routine | Difficult Substrates | Bench-Top / Discovery |
Detailed Analysis
1. Pd(PPh₃)₄: The "Legacy" Trap
-
Performance: Generally poor for picolyl bromides.
-
Why: The monodentate triphenylphosphine ligands dissociate easily. This opens coordination sites that the pyridine nitrogen of the substrate readily occupies, shutting down the catalyst (poisoning). Furthermore, the electron-poor nature of PPh₃ makes oxidative addition of the sp³-C bond sluggish.
-
Verdict: Avoid unless no other option exists.
2. Pd(dppf)Cl₂: The Reliable Standard
-
Performance: Robust yields (70-90%).
-
Why: The bidentate ferrocenyl ligand (dppf) has a large bite angle (~99°). This geometric constraint accelerates reductive elimination and crowds the metal center, discouraging the substrate's nitrogen from coordinating. It is also highly resistant to air oxidation.
-
Verdict: Start here. It is the most cost-effective and reliable option for standard picolyl couplings.
3. Pd-SPhos G3: The High-Performance Specialist
-
Performance: Excellent (>90% yields), fast reaction times.
-
Why: SPhos is an electron-rich, bulky ligand. The electron richness facilitates the oxidative addition of the C-Br bond. The extreme steric bulk prevents
-hydride elimination and completely blocks the pyridine nitrogen from poisoning the Pd center. -
Verdict: Use if Pd(dppf)Cl₂ fails or if the boronic acid partner is sterically hindered.
4. Pd-PEPPSI-IPr: The "User-Friendly" Alternative[2]
-
Performance: Good to Excellent.
-
Why: This catalyst uses an NHC (N-Heterocyclic Carbene) ligand which binds tighter than phosphines, preventing catalyst decomposition (Pd black formation). The "throw-away" pyridine ligand on the precatalyst ensures rapid initiation.
-
Verdict: Ideal for medicinal chemistry labs requiring quick screening without a glovebox.
Experimental Protocols
Handling the Substrate (Critical Pre-step)
Safety Note: this compound is a severe skin irritant and lachrymator. It is often supplied as the HBr salt to prevent self-quaternization.
-
If using the HBr salt: You must include an extra equivalent of base in the reaction mixture to neutralize the salt in situ. Do not free-base it beforehand unless using immediately.
Protocol A: The "Workhorse" Method (Pd(dppf)Cl₂)
Recommended for initial screening and scale-up.
Reagents:
-
Substrate: 1.0 equiv (as HBr salt)
-
Boronic Acid: 1.2 – 1.5 equiv
-
Base:
(3.0 equiv) or (3.0 equiv) -
Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]
Step-by-Step:
-
Degas: Sparge the Dioxane/Water mixture with Argon/Nitrogen for 15 minutes. Oxygen is the enemy of benzylic coupling.
-
Charge: In a reaction vial, add the boronic acid, base, and catalyst.
-
Substrate Addition: Add the this compound HBr salt last.
-
Seal & Purge: Cap the vial and purge the headspace with inert gas.
-
Heat: Heat to 80°C. Do not overheat (>100°C) as this promotes protodebromination.
-
Monitor: Check LCMS at 2 hours. If the bromide is consumed but product is low, check for homocoupling (dimer).
Protocol B: The "High Activity" Method (Pd-SPhos G3)
Recommended for sterically hindered partners or low catalyst loading.
Reagents:
-
Catalyst: XPhos-Pd-G3 or SPhos-Pd-G3 (1-2 mol%)
-
Base:
(0.5 M aqueous solution)[6] -
Solvent: THF or Toluene
Step-by-Step:
-
Dissolve the substrate and boronic acid in THF.
-
Add the pre-degassed aqueous base solution.
-
Add the catalyst rapidly (solid).
-
Stir vigorously at Room Temperature or mild heat (40°C). SPhos is active enough to couple benzylic halides without high heat, preserving the unstable substrate.
Decision Matrix for Optimization
Use this logic flow to troubleshoot or optimize your reaction conditions.
Figure 2: Optimization workflow for troubleshooting picolyl cross-coupling.
References
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts for Suzuki−Miyaura Coupling of Aryl and Heteroaryl Halides. Angewandte Chemie International Edition.
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[2] Accounts of Chemical Research.
-
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling Reactions.[2] Chemistry - A European Journal.
-
Ishiyama, T., et al. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkyl Halides with Organoboron Compounds. Chemical Reviews.
-
Bandgar, B. P., & Bettigeri, S. V. (2004). Rapid and efficient Suzuki coupling of benzylic halides with arylboronic acids under mild conditions.[6][7] Tetrahedron Letters.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]
Technical Guide: Strategic Alternatives to Pyridine in Organic Synthesis
Executive Summary
Pyridine has long been the "Swiss Army Knife" of organic synthesis, serving simultaneously as a solvent, a base, and a nucleophilic catalyst. However, its use is increasingly scrutinized due to toxicity (Group 2B carcinogen) , pungent odor , metal catalyst poisoning , and aqueous solubility that complicates workup.
This guide provides a technical roadmap for replacing pyridine. It does not offer a single "magic bullet" but rather a mechanistic decision framework . We categorize alternatives into three classes based on the specific role pyridine plays in your reaction:
-
Steric Analogues (2,6-Lutidine): When pyridine's nucleophilicity causes side reactions.
-
Dissociated Systems (DIPEA/TEA + DMAP): When you need high basicity without the substrate inhibition of pyridine.
-
Solid-Supported Systems (Poly-4-vinylpyridine): For "Green Chemistry" applications and simplified purification.
The Mechanics of Replacement
To replace pyridine, one must first diagnose its function in the specific reaction. Pyridine (pKa ~5.2) is a weak base but a moderate nucleophile.
-
Scenario A: Acylation/Sulfonylation. Pyridine acts as a nucleophilic catalyst, forming a reactive acyl-pyridinium intermediate.[1][2]
-
Replacement Strategy: Use a non-nucleophilic bulk base (DIPEA) for proton scavenging + a catalytic amount of a super-nucleophile (4-DMAP) to drive kinetics.
-
-
Scenario B: Metal-Catalyzed Cross-Coupling. Pyridine acts as a ligand, often poisoning the metal center (Pd, Pt).
-
Replacement Strategy: Use a sterically hindered base (2,6-Lutidine) that cannot coordinate to the metal.
-
Visualization: The Base Selection Decision Tree
Figure 1: Decision matrix for selecting the appropriate pyridine alternative based on reaction mechanism and constraints.
Comparative Performance Data
The following table contrasts pyridine with its primary alternatives. Note that 2,6-Lutidine is slightly more basic than pyridine but significantly less nucleophilic due to the methyl groups flanking the nitrogen.[3]
Table 1: Physicochemical & Performance Comparison
| Feature | Pyridine | 2,6-Lutidine | DIPEA (Hünig's Base) | Poly(4-vinylpyridine) |
| Structure | Unsubstituted | 2,6-Dimethyl | Steric Tertiary Amine | Polymer Supported |
| pKa (Conj. Acid) | 5.25 | 6.72 | 10.75 | ~3.5 - 4.5 (Effective) |
| Nucleophilicity | Moderate (Active) | Very Low (Steric) | Non-nucleophilic | Low (Heterogeneous) |
| Metal Coordination | High (Poisons Cats) | Low (Sterically blocked) | Negligible | Moderate (Surface) |
| Boiling Point | 115 °C | 144 °C | 127 °C | N/A (Solid) |
| Workup Removal | Acid wash (CuSO4/HCl) | Acid wash | Acid wash / Evaporation | Filtration (Easiest) |
| Toxicity Profile | Carcinogen (Cat 2B), Odor | Irritant, Flammable | Corrosive, Flammable | Low Hazard |
| Cost | Low | Moderate | Moderate | High |
Detailed Alternatives & Protocols
Alternative A: 2,6-Lutidine (The "Stealth" Base)
Best For: Silylations (TBS-Cl), Glycosylations, and Metal-Catalyzed reactions.
Why: The two methyl groups at the
Experimental Protocol: Silyl Protection of Secondary Alcohols
Objective: Protect a hindered secondary alcohol as a TBS ether without trapping the silylating agent.
-
Setup: Flame-dry a 50 mL round-bottom flask under Argon.
-
Reagents:
-
Substrate: Secondary Alcohol (1.0 equiv, 5 mmol)
-
Solvent: Anhydrous DCM (0.2 M concentration)
-
Base: 2,6-Lutidine (2.5 equiv) — Replaces Imidazole/Pyridine
-
Reagent: TBS-OTf (1.2 equiv) — Note: Triflate is used as Lutidine is weaker than imidazole.
-
-
Procedure:
-
Cool the alcohol/DCM solution to 0 °C.
-
Add 2,6-Lutidine dropwise via syringe.
-
Add TBS-OTf dropwise over 5 minutes. (Exothermic).
-
Stir at 0 °C for 30 mins, then warm to RT.
-
-
Workup (Self-Validating):
-
Dilute with
. Wash with 10% aqueous citric acid . -
Validation: Citric acid removes the lutidine (as a salt) into the aqueous layer. The organic layer should be odor-free (peppermint-like odor of lutidine removed).
-
Dry over
, filter, and concentrate.
-
Alternative B: DIPEA + Catalytic DMAP (The "Dissociated" System)
Best For: Acylations, Tosylations, Mesylations. Why: Pyridine acts as both base and catalyst.[4][5] By splitting these roles, you gain control. DIPEA (pKa ~11) is a thermodynamic proton sink that drives the equilibrium, while DMAP (0.5 - 5 mol%) acts as a "nucleophilic shuttle," transferring the acyl group 1000x faster than pyridine.
Mechanism Visualization
Figure 2: The catalytic cycle where DMAP activates the electrophile and DIPEA acts as the irreversible proton sink.
Experimental Protocol: Tosylation of a Primary Alcohol
-
Reagents: Alcohol (10 mmol), TsCl (1.2 equiv), DIPEA (1.5 equiv) , DMAP (0.1 equiv) , DCM (50 mL).
-
Procedure:
-
Dissolve Alcohol, DIPEA, and DMAP in DCM.
-
Add TsCl in portions at 0 °C.
-
Monitor by TLC. The reaction is usually faster than with pyridine solvent.
-
-
Workup:
-
Wash with 1M HCl (removes DIPEA and DMAP).
-
Wash with Sat.
(removes any hydrolyzed Ts-OH). -
Advantage: Avoids the formation of pyridine-tosylate emulsions often seen in pure pyridine workups.
-
Alternative C: Poly(4-vinylpyridine) (The "Green" Scavenger)
Best For: Parallel synthesis, library generation, and removing acid impurities (
Experimental Protocol: Acid Scavenging in Amide Coupling
-
Reagents: Amine (1 equiv), Acid Chloride (1 equiv), PVP (2 equiv, ~60 mesh resin) .
-
Procedure:
-
Workup:
-
Filter the reaction mixture through a fritted funnel.
-
The filtrate contains the pure amide. The HCl is trapped inside the polymer matrix on the filter paper.
-
Evaporate solvent. No extraction required.
-
References
-
Comparison of Basicity and Sterics: Brown, H. C.; Kanner, B. "2,6-Di-t-butylpyridine - An Unusual Pyridine Base."[8] J. Am. Chem. Soc.[9]1953 , 75, 3865. Link
-
Lutidine in Glycosylation: "2,6-Lutidine: A unique non-nucleophilic base." ChemicalBook Reagent Guide. Link
-
DIPEA/DMAP Catalysis: Scriven, E. F. V. "4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts." Chem. Soc. Rev.1983 , 12, 129-161. Link
-
Solid Supported Reagents: Ley, S. V.; Baxendale, I. R. "New Tools and Concepts for Modern Organic Synthesis." Nat. Rev. Drug Discov.2002 , 1, 573–586. Link
-
Toxicity Profiles: "Pyridine vs. Alkyl Pyridines Safety Data." PubChem/NIH. Link
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. nbinno.com [nbinno.com]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. Pyridine Alternative [groups.google.com]
- 7. youtube.com [youtube.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. pubs.acs.org [pubs.acs.org]
A Spectroscopic Guide to the Synthesis of 5-(Bromomethyl)-2-methylpyridine: Distinguishing Product from Precursor
In the realm of pharmaceutical development and organic synthesis, the precise formation of target molecules is paramount. Verifying the successful conversion of starting materials to products requires robust analytical techniques. This guide provides an in-depth spectroscopic comparison of 5-(Bromomethyl)-2-methylpyridine, a valuable building block in medicinal chemistry, and its common precursor, 2,5-lutidine. By examining the distinct signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), researchers can confidently monitor the progress and confirm the outcome of this important transformation.
The Synthetic Pathway: Benzylic Bromination of 2,5-Lutidine
The synthesis of this compound is typically achieved through the free-radical bromination of 2,5-lutidine (also known as 2,5-dimethylpyridine). This reaction selectively targets the methyl group at the 5-position due to the activating effect of the pyridine ring. A common and effective reagent for this benzylic bromination is N-bromosuccinimide (NBS), often in the presence of a radical initiator such as benzoyl peroxide or AIBN in a non-polar solvent like carbon tetrachloride.
The reaction proceeds via a free-radical chain mechanism. Initiation involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. This radical then abstracts a hydrogen atom from the methyl group at the 5-position of 2,5-lutidine, forming a resonance-stabilized benzylic radical. This radical subsequently reacts with a bromine source (either Br₂ generated in situ or NBS itself) to yield the desired product, this compound, and another bromine radical to continue the chain reaction. The primary byproduct of this reaction is succinimide.
Caption: Key NMR shifts for 2,5-Lutidine and its brominated product.
Infrared (IR) Spectroscopy
IR spectroscopy can also be used to monitor the reaction, primarily by observing changes in the C-H stretching and bending frequencies.
| Compound | Functional Group | Wavenumber (cm⁻¹) |
| 2,5-Lutidine | Aromatic C-H stretch | 3100-3000 |
| Aliphatic C-H stretch | 2980-2850 | |
| C=C, C=N stretch | 1600-1450 | |
| This compound | Aromatic C-H stretch | 3100-3000 |
| Aliphatic C-H stretch | 2980-2850 | |
| C=C, C=N stretch | 1600-1450 | |
| C-Br stretch | 650-550 |
The most significant change in the IR spectrum is the appearance of a new absorption band in the 650-550 cm⁻¹ region, which is characteristic of a C-Br stretching vibration. While the C-H stretches of the methyl and bromomethyl groups are present in both, the introduction of the C-Br bond provides a clear diagnostic peak for the product.
Mass Spectrometry (MS)
Mass spectrometry is a definitive technique for confirming the identity of the product. The molecular ion peak will shift by the mass of a bromine atom minus the mass of a hydrogen atom (approximately 78 and 80 Da, corresponding to the two major isotopes of bromine).
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key m/z Fragments |
| 2,5-Lutidine | C₇H₉N | 107.15 | 107 (M⁺), 92 (M⁺ - CH₃) |
| This compound | C₇H₈BrN | 186.05 | 185/187 (M⁺), 106 (M⁺ - Br) |
The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion peak (M⁺ and M⁺+2) due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes are in an approximate 1:1 ratio). A prominent fragment at m/z 106 corresponds to the loss of the bromine radical, a common fragmentation pathway for benzylic bromides.
Monitoring the Reaction: The Role of Reagent and Byproduct Spectra
To gain a complete picture of the reaction progress, it is also beneficial to be aware of the spectroscopic features of the reagent, NBS, and the main byproduct, succinimide.
| Compound | Spectroscopic Feature | Key Data |
| N-Bromosuccinimide (NBS) | ¹H NMR (CDCl₃) | δ ~2.9 (s, 4H) |
| ¹³C NMR (CDCl₃) | δ ~175 (C=O), ~30 (CH₂) | |
| IR (cm⁻¹) | ~1710 (C=O stretch) | |
| Succinimide | ¹H NMR (CDCl₃) | δ ~2.7 (s, 4H), ~8.2 (br s, 1H, NH) |
| ¹³C NMR (CDCl₃) | δ ~177 (C=O), ~29 (CH₂) | |
| IR (cm⁻¹) | ~3200 (N-H stretch), ~1700 (C=O stretch) |
During the reaction, the singlet for the methylene protons of NBS at ~2.9 ppm will decrease, while the singlet for the methylene protons of succinimide will appear at a slightly upfield position of ~2.7 ppm. The appearance of the broad N-H proton signal for succinimide is also a key indicator of byproduct formation.
Experimental Protocols
Synthesis of this compound
-
To a solution of 2,5-lutidine (1.0 eq) in dry carbon tetrachloride, add N-bromosuccinimide (1.05 eq) and a catalytic amount of benzoyl peroxide (0.02 eq).
-
Heat the mixture to reflux and monitor the reaction progress by TLC or ¹H NMR.
-
Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Spectroscopic Analysis
-
NMR spectra were recorded on a 400 MHz spectrometer in CDCl₃. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).
-
IR spectra were recorded on an FTIR spectrometer using thin films on NaCl plates.
-
Mass spectra were obtained using an electron ionization (EI) mass spectrometer.
Conclusion
The transformation of 2,5-lutidine to this compound is a textbook example of benzylic bromination. As demonstrated, a multi-technique spectroscopic approach provides a comprehensive and unambiguous method for reaction monitoring and product characterization. The distinct changes in the ¹H NMR, ¹³C NMR, IR, and MS spectra serve as reliable fingerprints for the starting material, product, reagent, and byproduct, empowering researchers with the analytical confidence required in modern chemical synthesis.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Safety Operating Guide
Navigating the Disposal of 5-(Bromomethyl)-2-methylpyridine: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the synthesis and handling of novel compounds are daily realities. With these activities comes the critical responsibility of proper chemical waste management. This guide provides a comprehensive, step-by-step approach to the safe and compliant disposal of 5-(Bromomethyl)-2-methylpyridine, a halogenated pyridine derivative. Adherence to these procedures is paramount to ensuring laboratory safety and environmental protection.
Understanding the Hazard Profile: Why Proper Disposal is Crucial
This compound is a reactive chemical intermediate. Its hazard profile, primarily driven by the bromomethyl and pyridine functionalities, necessitates careful handling and disposal. The presence of a halogen (bromine) classifies this compound as a halogenated organic waste[1]. Such compounds are subject to specific disposal regulations due to their potential to form harmful byproducts if not managed correctly.
Key Hazards:
-
Irritation: Causes skin and serious eye irritation[2][3][4].
-
Respiratory Effects: May cause respiratory irritation[4].
-
Toxicity: Harmful if swallowed or in contact with skin[3].
The inherent reactivity of the bromomethyl group makes this compound susceptible to reactions with strong oxidizing agents, strong acids, and acid chlorides[5]. Improper disposal, such as mixing with incompatible materials, can lead to hazardous reactions. Therefore, a dedicated and clearly labeled waste stream is essential.
The Core Principle: Segregation of Halogenated Waste
The cornerstone of safe chemical disposal is proper segregation. This compound must be disposed of in a designated halogenated organic waste container[1][6]. This prevents mixing with non-halogenated solvents, which have different and often less stringent disposal requirements and costs.
Why Segregate?
-
Regulatory Compliance: Environmental regulations, such as those from the Environmental Protection Agency (EPA), mandate the specific handling of halogenated organic compounds[7][8].
-
Safety: Prevents potentially violent reactions with incompatible waste streams.
-
Cost-Effectiveness: Avoids the unnecessary and expensive treatment of non-halogenated waste as halogenated waste.
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for the disposal of this compound in a laboratory setting.
Personnel Protective Equipment (PPE) is Mandatory:
-
Chemical splash goggles[9]
-
Lab coat[9]
-
Appropriate chemical-resistant gloves (e.g., nitrile or neoprene)[9]
Disposal Workflow:
-
Container Selection:
-
Waste Transfer:
-
Labeling:
-
Attach a completed hazardous waste label to the container as soon as the first waste is added[10].
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., Irritant, Harmful)
-
The date of accumulation
-
-
-
Storage:
-
Final Disposal:
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is critical to mitigate risks.
For a Small Spill:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Containment: Absorb the spill with an inert absorbent material such as sand, diatomaceous earth, or a universal binding agent[5][13].
-
Cleanup:
-
Decontamination: Clean the spill area thoroughly.
-
Ventilation: Ensure the area is well-ventilated[13].
For a Large Spill or Emergency:
-
Evacuate: Evacuate the immediate area.
-
Emergency Services: Contact your institution's emergency response team or local emergency services.
-
Provide Information: Be prepared to provide the Safety Data Sheet (SDS) for this compound to emergency responders.
Visualizing the Disposal Workflow
To further clarify the disposal process, the following diagram illustrates the key decision points and actions.
Sources
- 1. bucknell.edu [bucknell.edu]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. epa.gov [epa.gov]
- 9. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. carlroth.com [carlroth.com]
- 12. jubilantingrevia.com [jubilantingrevia.com]
- 13. carlroth.com [carlroth.com]
- 14. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
